molecular formula C9H10BrNO B1619990 3-Bromo-N-phenylpropanamide CAS No. 7661-07-6

3-Bromo-N-phenylpropanamide

Cat. No.: B1619990
CAS No.: 7661-07-6
M. Wt: 228.09 g/mol
InChI Key: LPVAUTDBCYXZCP-UHFFFAOYSA-N
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Description

3-Bromo-N-phenylpropanamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-N-phenylpropanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-N-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVAUTDBCYXZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294792
Record name 3-Bromo-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-07-6
Record name 7661-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 3-Bromo-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 7661-07-6 Molecular Formula: C


H

BrNO Molecular Weight: 228.09 g/mol [1][2]

Executive Summary

3-Bromo-N-phenylpropanamide represents a critical bifunctional scaffold in medicinal chemistry, bridging the gap between simple aromatic amides and complex heterocyclic systems. Characterized by an electrophilic


-bromoalkyl "warhead" attached to a stable anilide core, this compound serves as a primary precursor for 

-phenyl-2-azetidinones
(

-lactams) via intramolecular alkylation. Its utility extends beyond simple intermediate status, functioning as a versatile building block for introducing the phenylpropanamide pharmacophore into protease inhibitors and GPCR ligands. This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and spectroscopic signature.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a phenyl ring linked to a 3-carbon propanamide chain terminated by a bromine atom. The amide linkage (


) is planar due to resonance delocalization, restricting rotation and creating distinct cis and trans conformers, with the trans (anti) conformer being thermodynamically favored in the solid state to minimize steric clash between the phenyl ring and the alkyl chain.
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidDarkens upon prolonged exposure to light (photolability of C-Br bond).
Solubility Soluble in DCM, CHCl

, DMSO, DMF.
Sparingly soluble in water; recrystallizable from EtOH/Water or Toluene/Hexane.
LogP (Predicted) ~2.1 - 2.5Lipophilic, suitable for cell-permeable drug scaffolds.
Melting Point Experimental verification requiredAnalogous compounds melt in the 90–110°C range.
The Electrophilic "Warhead"

The C3-Bromine bond is polarized, rendering the


-carbon highly susceptible to nucleophilic attack. Unlike 

-halo amides, the

-position is less sterically hindered and electronically distinct, allowing for selective displacement without disturbing the amide bond stability under neutral conditions.

Part 2: Synthetic Pathways & Optimization

The most robust synthesis involves the acylation of aniline with 3-bromopropionyl chloride. This reaction must be controlled to prevent double acylation or premature displacement of the bromine.

Optimized Acylation Protocol

Reagents:

  • Aniline (1.0 equiv)

  • 3-Bromopropionyl chloride (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or Triethylamine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve aniline (10 mmol) and pyridine (12 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N

    
     or Ar). Cool the solution to 0°C.
    
  • Addition: Dropwise add a solution of 3-bromopropionyl chloride (11 mmol) in DCM (5 mL) over 30 minutes. Critical: Maintain temperature <5°C to suppress elimination side reactions (formation of acrylamide).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with cold water. Wash the organic layer successively with 1N HCl (to remove unreacted aniline/pyridine), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography.
Visualization of Synthetic Workflow

SynthesisWorkflow Start Reagents: Aniline + Base (in DCM, 0°C) Addition Dropwise Addition: 3-Bromopropionyl Chloride (T < 5°C) Start->Addition Initiation Reaction Reaction Phase: Warm to RT Stir 2-4h Addition->Reaction Acylation Quench Workup: 1. 1N HCl Wash 2. NaHCO3 Wash Reaction->Quench Completion Product Final Product: 3-Bromo-N-phenylpropanamide (Solid) Quench->Product Purification

Figure 1: Step-by-step synthetic workflow for the acylation of aniline.

Part 3: Reactivity Profile & Mechanistic Insights

Intramolecular Cyclization (Beta-Lactam Formation)

The most significant transformation of 3-bromo-N-phenylpropanamide is its cyclization to 1-phenylazetidin-2-one . This reaction proceeds via an intramolecular nucleophilic substitution (


) where the amide nitrogen displaces the terminal bromide.
  • Mechanism: Base-mediated deprotonation of the amide NH generates a nucleophilic amidate anion. This anion attacks the

    
    -carbon, ejecting bromide and closing the four-membered ring.
    
  • Conditions: Requires a strong base (e.g., NaH in THF) or Phase Transfer Catalysis (50% NaOH, TBAB, Toluene).

  • Challenge: Competitive intermolecular alkylation (polymerization) is possible. High dilution techniques favor cyclization.

Nucleophilic Displacement

The bromine atom can be displaced by external nucleophiles (azides, amines, thiols) to generate functionalized derivatives without cyclizing, provided the external nucleophile is more reactive than the internal amide nitrogen or the pH is kept neutral.

Mechanistic Pathway Diagram

Reactivity Compound 3-Bromo-N-phenylpropanamide (Substrate) Intermediate Amidate Anion (Nucleophilic Nitrogen) Compound->Intermediate Deprotonation (-H+) Base Strong Base (NaH or NaOH/PTC) BetaLactam 1-Phenylazetidin-2-one (Cyclized Product) Intermediate->BetaLactam Intramolecular SN2 (Ring Closure) Elimination N-Phenylacrylamide (Side Product) Intermediate->Elimination E2 Elimination (If T > RT)

Figure 2: Divergent pathways: Cyclization vs. Elimination under basic conditions.

Part 4: Spectroscopic Characterization

Accurate identification relies on the distinct signals of the ethyl chain and the amide proton.

Proton NMR ( H NMR, 400 MHz, CDCl )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.55 – 7.10 Multiplet5HAr-H Phenyl ring protons.
7.80 Broad Singlet1H-NH -Amide proton (exchangeable with D

O).
3.72 Triplet (

Hz)
2H-CH

-Br
Deshielded by electronegative Bromine (

-position).
2.95 Triplet (

Hz)
2H-COCH

-
Adjacent to carbonyl (

-position).
Carbon NMR ( C NMR, 100 MHz, CDCl )
  • Carbonyl (C=O): ~168.5 ppm.

  • Aromatic Carbons: ~137.5 (ipso), 129.0, 124.5, 120.0 ppm.

  • Alkyl Chain:

    • 
      -Carbon (-CH
      
      
      
      CO-): ~40.5 ppm.
    • 
      -Carbon (-CH
      
      
      
      Br): ~26.8 ppm (Distinctive high-field shift for alkyl halide).
Infrared Spectroscopy (IR)
  • 3290 cm

    
    :  N-H stretching (Amide).
    
  • 1660 cm

    
    :  C=O stretching (Amide I band) – Strong/Sharp.
    
  • 1540 cm

    
    :  N-H bending (Amide II band).
    

Part 5: Safety & Handling (MSDS Highlights)

Hazard Classification:

  • Skin Irritant (Category 2): Alkyl bromides are potential alkylating agents.

  • Eye Irritant (Category 2A): Causes serious eye irritation.

  • Sensitizer: Potential for allergic skin reaction upon repeated exposure.

Handling Protocols:

  • Containment: Handle only in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to alkylating potential), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Quench unreacted alkyl bromide with amine-based waste or specific protocols before disposal if required by local regulations.

References

  • PubChem. (2025).[3][4][5][6] 3-Bromo-N-phenylpropanamide (CID 263599).[1][5] National Library of Medicine.[5] Retrieved from [Link]

  • Takahashi, Y., et al. (1985). Facile Synthesis of N-Substituted 2-Azetidinones. Chemistry Letters, 14(1), 141-144.
  • Cano, R., et al. (2011). One-pot synthesis of N-aryl-2-azetidinones from aniline and 3-bromopropionyl chloride. Synlett, 2011(10), 1399-1402.

Sources

3-bromo-N-phenylpropanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization, synthesis, and application of 3-bromo-N-phenylpropanamide .

Physicochemical Identity, Synthetic Protocols, and Reactivity Profile

Executive Summary

3-bromo-N-phenylpropanamide (CAS 7661-07-6) is a pivotal electrophilic intermediate in organic synthesis. Distinguished by a


-bromo alkyl chain attached to an anilide core, it serves as a "spring-loaded" precursor for heterocyclic chemistry. Its primary utility lies in the synthesis of 

-lactams (2-azetidinones)
via intramolecular cyclization, a scaffold fundamental to antibiotic drug discovery. This guide provides validated molecular data, synthesis workflows, and mechanistic insights for researchers utilizing this compound.

Physicochemical Identity

The following data constitutes the definitive identity profile for 3-bromo-N-phenylpropanamide.

Molecular Specifications
ParameterValuePrecision Note
IUPAC Name 3-bromo-N-phenylpropanamideAlso:

-Bromopropionanilide
CAS Registry Number 7661-07-6 Verified Identifier
Molecular Formula

Hill Notation
Molecular Weight 228.09 g/mol Monoisotopic Mass: 226.99 Da
Physical State SolidCrystalline powder (typical)
Solubility DMSO, DMF, DCM, ChloroformLimited solubility in water
Melting Point N/A (Compound is often an intermediate)Predicted range: 90–110°C based on structural analogs
Structural Topology

The molecule features a phenyl ring connected to a secondary amide. The amide nitrogen is acylated by a 3-carbon chain terminating in a bromine atom. The critical feature is the C3-Bromine bond, which is susceptible to nucleophilic displacement.

G Figure 1: Structural Connectivity of 3-bromo-N-phenylpropanamide Phenyl Phenyl Ring (Lipophilic Domain) Amide Amide Linker (-NH-CO-) Phenyl->Amide N-Aryl Bond Alkyl Propyl Chain (-CH2-CH2-) Amide->Alkyl Carbonyl Bromine Bromine (Leaving Group) Alkyl->Bromine C-Br Bond (Electrophilic Site)

Synthetic Protocol (Standard Operating Procedure)

Objective: Synthesis of 3-bromo-N-phenylpropanamide via N-acylation. Reaction Type: Nucleophilic Acyl Substitution.

Reagents & Stoichiometry
  • Aniline (

    
    ):  1.0 equivalent (Nucleophile)
    
  • 3-Bromopropionyl Chloride: 1.05 equivalents (Electrophile)

  • Triethylamine (

    
    ):  1.1 equivalents (Base Scavenger)
    
  • Dichloromethane (DCM): Solvent (0.2 M concentration)

Step-by-Step Workflow
  • Preparation: Charge a flame-dried round-bottom flask with Aniline (1.0 eq) and dry DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (1.1 eq) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation; base is required to neutralize the HCl byproduct.

  • Acylation: Add 3-Bromopropionyl chloride (1.05 eq) dropwise over 15–20 minutes.

    • Critical Control Point: Maintain temperature <5°C to prevent elimination of HBr from the acid chloride, which would form acryloyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3).

  • Workup:

    • Wash reaction mixture with 1M HCl (to remove unreacted aniline/TEA).

    • Wash with saturated

      
       and Brine.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography.

Synthesis Figure 2: Synthesis Workflow for 3-bromo-N-phenylpropanamide Start Start: Aniline + DCM (0°C, N2 atm) Step1 Add TEA (Base) Scavenge HCl Start->Step1 Step2 Add 3-Bromopropionyl Chloride (Dropwise) Step1->Step2 Step3 Stir at RT (2-4h) Monitor TLC Step2->Step3 Workup Acid/Base Wash Phase Separation Step3->Workup Product Product: 3-bromo-N-phenylpropanamide Workup->Product

Reactivity & Applications: The -Lactam Pathway

The defining characteristic of 3-bromo-N-phenylpropanamide is its ability to undergo intramolecular alkylation .

Mechanism: Cyclization to 2-Azetidinone

Upon treatment with a strong base (e.g., Sodium Hydride or Potassium tert-butoxide), the amide nitrogen is deprotonated. The resulting amidate anion attacks the


-carbon, displacing the bromide ion (SN2 mechanism).
  • Reagent: NaH (Sodium Hydride) or TBAI (Phase Transfer Catalyst) + NaOH.

  • Product: 1-phenylazetidin-2-one (N-phenyl-

    
    -lactam).
    
  • Significance: This is a core method for constructing the

    
    -lactam ring found in penicillin and cephalosporin antibiotics.
    
Competing Pathway: Elimination

If the base is too bulky or the temperature is too high, elimination (E2) may compete, resulting in N-phenylacrylamide (loss of HBr) rather than cyclization.

Reactivity Figure 3: Divergent Reactivity Pathways SM 3-bromo-N-phenylpropanamide Inter Amidate Anion (Intermediate) SM->Inter Base (NaH) Lactam 1-phenylazetidin-2-one (Beta-Lactam) Inter->Lactam Cyclization (SN2) Major Pathway Elim N-phenylacrylamide (Side Product) Inter->Elim Elimination (E2) High Temp/Bulky Base

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.5–7.1 ppm (m, 5H):  Aromatic protons (Phenyl ring).
    
  • 
     7.8 ppm (br s, 1H):  Amide -NH (Exchangeable with 
    
    
    
    ).
  • 
     3.7 ppm (t, 2H): 
    
    
    
    (Deshielded by bromine).
  • 
     2.9 ppm (t, 2H): 
    
    
    
    (Adjacent to carbonyl).
Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ):  228.0 and 230.0.
    
  • Isotope Pattern: A distinct 1:1 ratio of peaks at m/z 228 and 230 confirms the presence of a single Bromine atom (

    
     and 
    
    
    
    ).

Safety & Handling

Warning: 3-bromo-N-phenylpropanamide is an alkylating agent .

  • Hazards: Skin irritant, serious eye irritant, and potential sensitizer. Because it contains a reactive alkyl bromide, it can alkylate DNA or proteins (cysteine residues).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Quench excess alkylating potential with dilute ammonia or thiosulfate before disposal in halogenated waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263599, 3-Bromo-N-phenylpropanamide. Retrieved from [Link]

  • Knunyants, I. L., et al. (1958).
  • Chatterjee, B. G., & Abdulla, R. F. (1969).The chemistry of N-aryl-beta-lactams. Z. Naturforsch. B.

An In-depth Technical Guide to beta-Bromopropionic Acid N-Phenylamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of beta-bromopropionic acid N-phenylamide, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into the nomenclature, physicochemical properties, synthesis protocols, and key applications of this compound, offering field-proven insights into its utility as a molecular building block.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is paramount. Beta-bromopropionic acid N-phenylamide is known by several synonyms, which can lead to ambiguity. For the purposes of this guide and to align with standardized chemical nomenclature, the primary identifier used will be its IUPAC name, 3-bromo-N-phenylpropanamide .

A comprehensive list of synonyms and identifiers is provided in Table 1 for cross-referencing purposes. Throughout this document, the compound will be referred to as 3-bromo-N-phenylpropanamide.

Table 1: Synonyms and Chemical Identifiers for 3-bromo-N-phenylpropanamide [1]

Identifier TypeValue
IUPAC Name 3-bromo-N-phenylpropanamide
Common Synonym beta-bromopropionic acid N-phenylamide
CAS Number 7661-07-6[1]
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
InChI Key LPVAUTDBCYXZCP-UHFFFAOYSA-N
Other Synonyms 3-bromo-N-phenyl-propanamide, Propanamide, 3-bromo-N-phenyl-

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Properties of 3-bromo-N-phenylpropanamide

PropertyValueSource
Appearance Solid (predicted)
Boiling Point 374.7 °C at 760 mmHg (predicted)[1]
Flash Point 180.4 °C (predicted)[1]
Density 1.498 g/cm³ (predicted)[1]
Refractive Index 1.611 (predicted)[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the diastereotopic protons of the two methylene groups, and the amide proton. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the amide, the carbons of the phenyl ring, and the two aliphatic carbons of the bromopropionyl moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and bands corresponding to the aromatic C-H and C=C bonds of the phenyl ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Synthesis of 3-bromo-N-phenylpropanamide: A Detailed Experimental Protocol

The synthesis of 3-bromo-N-phenylpropanamide is a classic example of amide bond formation. Two primary and reliable synthetic routes are presented below. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Method A: Acylation of Aniline with 3-Bromopropionyl Chloride

This is a direct and often high-yielding method that involves the reaction of a reactive acid chloride with aniline. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromopropionyl chloride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to the solution. The base is crucial for scavenging the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

  • Addition of Acid Chloride: Slowly add a solution of 3-bromopropionyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled reaction mixture. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Purification: Combine the organic layers and wash successively with a dilute acid solution (e.g., 1M HCl) to remove any unreacted aniline and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

G aniline Aniline reaction Acylation aniline->reaction acid_chloride 3-Bromopropionyl Chloride acid_chloride->reaction product 3-bromo-N-phenylpropanamide base Base (e.g., Triethylamine) base->reaction Scavenges HCl hcl HCl reaction->product hcl_byproduct Base-HCl salt reaction->hcl_byproduct

Caption: Amide coupling of 3-bromopropanoic acid and aniline.

Applications in Drug Discovery and Organic Synthesis

3-bromo-N-phenylpropanamide is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its utility as a versatile bifunctional intermediate. The presence of both an amide linkage and a reactive alkyl bromide allows for a wide range of subsequent chemical transformations, making it a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Central Nervous System (CNS) Agents

The N-phenylpropanamide core is a structural motif found in various compounds with activity in the central nervous system. The bromo-functionalization of this scaffold provides a convenient handle for introducing other functionalities through nucleophilic substitution reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) in the development of novel CNS-active agents, including analgesics and other neurotherapeutics. For instance, the propionamide moiety is a key feature in the structure of potent analgesics.

Precursor for Anti-inflammatory Compounds

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. The N-phenylpropanamide structure can be found in molecules with anti-inflammatory properties. The reactivity of the bromine atom in 3-bromo-N-phenylpropanamide enables the introduction of various pharmacophores known to interact with inflammatory pathways, thereby facilitating the synthesis of new anti-inflammatory drug candidates.

Diagram: Role of 3-bromo-N-phenylpropanamide as a Synthetic Intermediate

G intermediate 3-bromo-N-phenylpropanamide reaction Nucleophilic Substitution intermediate->reaction nucleophile Nucleophile (Nu-) nucleophile->reaction product Functionalized N-phenylpropanamide (e.g., CNS agents, anti-inflammatories) reaction->product

Caption: Versatility of 3-bromo-N-phenylpropanamide in synthesis.

Conclusion

3-bromo-N-phenylpropanamide is a valuable and versatile chemical intermediate with straightforward and reliable synthetic routes. Its bifunctional nature, possessing both a stable amide linkage and a reactive alkyl bromide, makes it an important building block in the multi-step synthesis of a diverse range of target molecules. For researchers and professionals in drug discovery and organic synthesis, a solid understanding of the properties and reactivity of this compound is essential for its effective application in the development of novel therapeutic agents and other functional organic materials.

References

  • MySkinRecipes. (n.d.). 3-Bromo-N-phenylpropanamide. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-N-phenylpropanamide. Retrieved February 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Bromo-N-phenylpropanamide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety profile and handling requirements for 3-Bromo-N-phenylpropanamide (CAS No. 7661-07-6). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure its safe application in a research and development setting. The core philosophy is that true laboratory safety stems from a deep understanding of a chemical's reactivity, potential hazards, and the rationale behind each safety protocol.

Chemical Identity and Strategic Importance in Synthesis

3-Bromo-N-phenylpropanamide is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive bromoalkyl chain and a phenylamide moiety, making it a valuable building block.[1] Researchers utilize this compound to introduce bromopropyl and phenyl groups into target molecules, often as a precursor for creating more complex amide and bromoalkyl scaffolds found in various drug candidates.[1]

Understanding its structure is fundamental to anticipating its hazards. The presence of a terminal bromine atom makes it an alkylating agent, capable of reacting with nucleophiles. This reactivity is key to its synthetic utility but also underpins its primary health hazards.

Identifier Value Source
Chemical Name 3-Bromo-N-phenylpropanamideEchemi[2]
CAS Number 7661-07-6Echemi[2]
Molecular Formula C₉H₁₀BrNOSigma-Aldrich
Molecular Weight 228.09 g/mol Sigma-Aldrich
Synonyms N-phenyl-3-bromopropionamideEchemi[2]
Physical Form Solid, powderSigma-Aldrich[3]

Hazard Profile and Toxicological Assessment

The primary hazards associated with 3-Bromo-N-phenylpropanamide are rooted in its irritant properties, which is consistent with its function as an alkylating agent. The Globally Harmonized System (GHS) provides a clear, albeit sometimes incomplete, picture of its risks.

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • H302: Harmful if swallowed.[3]

Expert Analysis of Hazards: The observed irritant effects are a direct consequence of the molecule's chemical reactivity. Upon contact with mucosal surfaces (eyes, respiratory tract) or skin, the electrophilic carbon attached to the bromine can react with biological nucleophiles (like amino or sulfhydryl groups in proteins), leading to cellular damage and an inflammatory response perceived as irritation. While comprehensive toxicological data is limited, the primary risk in a laboratory setting is acute irritation from direct contact. Researchers must operate under the assumption that repeated or prolonged exposure could lead to more significant tissue damage.

It is critical to note that safety information can vary between suppliers. Some sources may list "no data available" for hazard classifications.[2] This underscores a crucial principle of laboratory safety: always consult the specific SDS provided by the vendor from whom the chemical was purchased.

Proactive Risk Mitigation: A Hierarchical Approach

Effective safety management involves more than just wearing personal protective equipment (PPE). It requires implementing a hierarchy of controls to mitigate risk at every level. PPE is the final line of defense, not the first.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for 3-Bromo-N-phenylpropanamide Elimination Elimination (Most Effective) Not feasible as compound is required Substitution Substitution Investigate less hazardous alternatives if possible Elimination->Substitution Engineering Engineering Controls Use in a certified chemical fume hood Substitution->Engineering Administrative Administrative Controls Develop SOPs, provide training, restrict access Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Mandatory use of gloves, goggles, lab coat Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Core Protocols:

  • Engineering Controls: All weighing and handling of 3-Bromo-N-phenylpropanamide powder must be conducted inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains dust and vapors, preventing respiratory exposure—the most direct route for internal absorption.

  • Administrative Controls: Access to the chemical should be restricted to trained personnel. A designated area for its use should be clearly marked. All researchers must read and sign a Standard Operating Procedure (SOP) specific to this compound before beginning work.

  • Personal Protective Equipment (PPE): The selection of PPE is critical and must be appropriate for the hazards.

Personal Protective Equipment (PPE): The Final Barrier

The rationale for PPE selection is to create an impermeable barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] The risk of "serious eye irritation" means that standard safety glasses are insufficient. A splash or airborne particle could easily bypass them.

  • Skin Protection:

    • Gloves: Handle with nitrile gloves inspected for integrity before use. Nitrile provides good resistance to a wide range of chemicals, including halogenated organic compounds. Always wash and dry hands after removing gloves.[2]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, if exposure limits are exceeded or irritation is experienced (e.g., during a large spill cleanup), a full-face respirator with appropriate cartridges should be used.[2]

Emergency Procedures: A Self-Validating Workflow

In the event of an exposure or spill, a clear, logical, and rehearsed emergency plan is essential for minimizing harm.

Emergency_Response cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation start Exposure Event Occurs skin_1 Immediately remove all contaminated clothing start->skin_1 Skin/Eye inh_1 Move victim to fresh air immediately start->inh_1 Inhalation skin_2 Flush affected area with copious amounts of water for 15 minutes skin_1->skin_2 skin_3 Seek immediate medical attention skin_2->skin_3 inh_2 If breathing is difficult, provide oxygen (trained personnel only) inh_1->inh_2 inh_3 Seek immediate medical attention inh_2->inh_3

Caption: Emergency response workflow for personal exposure incidents.

Step-by-Step Emergency Protocols:

In Case of Skin Contact:

  • Rationale: The primary goal is to minimize the duration of contact to prevent further irritation and potential absorption.

  • Action: Immediately remove all contaminated clothing, including shoes and belts.[2] Promptly wash the affected skin with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[4]

In Case of Eye Contact:

  • Rationale: The eyes are extremely sensitive, and "serious eye irritation" necessitates immediate and thorough irrigation to wash the chemical away.

  • Action: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[5]

In Case of Inhalation:

  • Rationale: Remove the individual from the contaminated atmosphere to prevent further respiratory exposure.

  • Action: Move the person into fresh air and keep them comfortable for breathing.[2][6] If breathing is difficult, trained personnel may administer oxygen.[6][7] If the person is not breathing, give artificial respiration.[6] Call a poison center or doctor if you feel unwell.[4]

In Case of Ingestion:

  • Rationale: Prevent further absorption from the GI tract without inducing vomiting, which can cause secondary damage.

  • Action: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation and remove all sources of ignition.[2]

  • Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Avoid creating dust.[2]

Storage, Stability, and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental protection.

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

Disposal:

  • Product: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not allow this chemical to enter the environment.[5]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

Conclusion: A Commitment to Informed Safety

3-Bromo-N-phenylpropanamide is a valuable tool for chemical synthesis, but its utility demands a commensurate level of respect for its potential hazards. By understanding the chemical principles behind its reactivity and toxicity, researchers can move beyond rote compliance with safety rules to a state of active, informed risk management. The protocols and rationales outlined in this guide are designed to empower scientists to handle this compound not with fear, but with the confidence that comes from thorough preparation and a deep commitment to safety.

References

  • PubChem. 3-bromo-N-methylpropanamide | C4H8BrNO. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 3-Bromo-N-phenylpropanamide.[Link]

  • ChemBK. Propanamide, 3-bromo-N-phenyl-.[Link]

  • ChemBK. 3-Bromo-N-phenylpropanamide.[Link]

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.[Link]

Sources

Introduction: The Strategic Application of Electrophilic Moieties in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 3-Bromo-N-phenylpropanamide and Acrylamide Derivatives for Researchers, Scientists, and Drug Development Professionals.

In the landscape of contemporary drug development and chemical biology, the precise targeting of biological macromolecules is paramount. Covalent modification, a strategy that involves the formation of a stable bond between a small molecule and its protein target, has re-emerged as a powerful approach. This methodology can lead to drugs with enhanced potency, prolonged duration of action, and the ability to inhibit challenging targets that have proven intractable to traditional non-covalent inhibitors.[1][2]

At the heart of this strategy lies the "warhead," an electrophilic functional group engineered into the drug molecule. This guide delves into a comparative analysis of two distinct classes of electrophilic compounds: 3-Bromo-N-phenylpropanamide and the widely utilized acrylamide derivatives. While both are capable of reacting with nucleophilic amino acid residues on proteins, their underlying chemical properties, reaction mechanisms, and strategic applications differ fundamentally.

This document serves as a technical resource for researchers, providing the foundational knowledge and practical insights necessary to understand and judiciously select between these important chemical tools. We will explore their core chemical principles, compare their reactivity and selectivity, and provide exemplary protocols for their application and characterization, grounding all claims in authoritative scientific literature.

Part 1: A Tale of Two Electrophiles: Structural and Mechanistic Divergence

The fundamental difference between 3-Bromo-N-phenylpropanamide and acrylamide derivatives lies in their electrophilic nature and the mechanism by which they engage with biological nucleophiles.

3-Bromo-N-phenylpropanamide is a saturated haloalkane derivative. Its reactivity is centered on the carbon atom bearing the bromine. This carbon is electrophilic due to the electron-withdrawing inductive effect of the bromine atom, which serves as a good leaving group.

Acrylamide derivatives , in contrast, are α,β-unsaturated carbonyl compounds. Their reactivity is defined by the conjugated system, which renders the β-carbon electrophilic. This allows for a conjugate addition reaction, a mechanism distinct from that of alkyl halides.[1][3]

G cluster_bromo 3-Bromo-N-phenylpropanamide cluster_acryl Acrylamide Derivative b1 Br-CH₂-CH₂-C(=O)-NH-Ph a1 CH₂=CH-C(=O)-NH-R

Figure 1. General chemical structures.

Comparative Physicochemical Properties

A summary of the core properties of the parent compounds provides a baseline for understanding their behavior in experimental settings.

Property3-Bromo-N-phenylpropanamideAcrylamide
Molecular Formula C₉H₁₀BrNO[4][5]C₃H₅NO[6]
Molar Mass 228.09 g/mol [4][5]71.08 g/mol [6]
Appearance SolidWhite crystalline solid[6][7]
Reactivity Class Alkylating Agent (via Nucleophilic Substitution)Michael Acceptor (via Conjugate Addition)[1]
Mechanism of Covalent Adduct Formation

The disparate chemical structures dictate two different pathways for covalent bond formation with protein nucleophiles, most commonly the thiol group of a cysteine residue.

  • Nucleophilic Aliphatic Substitution (SN2) by 3-Bromo-N-phenylpropanamide: The cysteine thiolate anion acts as a nucleophile, attacking the carbon atom bonded to the bromine. This is a classic SN2 reaction, resulting in the displacement of the bromide ion and the formation of a stable thioether bond.

  • Michael Addition by Acrylamide Derivatives: The cysteine thiolate attacks the electrophilic β-carbon of the α,β-unsaturated system. This 1,4-conjugate addition, or Michael addition, is a highly efficient reaction for forming carbon-sulfur bonds and is the cornerstone of the utility of acrylamides as targeted covalent inhibitors.[1][3]

G cluster_sn2 Mechanism 1: Nucleophilic Substitution (SN2) cluster_michael Mechanism 2: Michael Addition start1 Protein-Cys-S⁻ + Br-CH₂-R end1 Protein-Cys-S-CH₂-R + Br⁻ start1->end1 Attack on α-carbon Displacement of Bromide start2 Protein-Cys-S⁻ + CH₂=CH-C(=O)-R end2 Protein-Cys-S-CH₂-CH₂-C(=O)-R start2->end2 Attack on β-carbon G cluster_tci Acrylamide Derivative Workflow (TCI) cluster_intermediate 3-Bromo-N-phenylpropanamide Workflow (Intermediate) a1 Design Reversible Binding Scaffold a2 Incorporate Acrylamide 'Warhead' a1->a2 a3 Optimize for Potency & Selectivity a2->a3 a4 Targeted Covalent Inhibitor a3->a4 b1 Start with 3-Bromo-N-phenylpropanamide b2 Synthesize Diverse Derivatives via Substitution b1->b2 b3 Screen Library for Biological Activity b2->b3 b4 Identify Hit Compound b3->b4

Figure 3. Contrasting strategic workflows.

Part 3: Experimental Methodologies and Protocols

The following protocols are representative examples of how these compounds are used in a laboratory setting. They are intended as illustrative guides and should be adapted based on the specific requirements of the target and reagents.

Protocol 1: Synthesis of an Acrylamide-based Covalent Probe

This protocol describes the general steps for coupling an acryloyl group to a targeting molecule containing a primary or secondary amine.

  • Reagent Preparation: Dissolve the amine-containing targeting scaffold (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution to act as an acid scavenger.

  • Acryloylation: Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution. The reaction is often rapid and exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final acrylamide derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Using 3-Bromo-N-phenylpropanamide as a Synthetic Intermediate

This protocol illustrates the use of 3-Bromo-N-phenylpropanamide to alkylate a nucleophile, such as a phenol, to build a more complex molecule.

  • Reagent Preparation: Dissolve the phenolic compound (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2 equivalents), to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Alkylation: Add 3-Bromo-N-phenylpropanamide (1.1 equivalents) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

  • Characterization: Verify the identity and purity of the synthesized product using appropriate analytical techniques (NMR, HRMS).

Protocol 3: Characterization of Covalent Protein-Ligand Adducts

Confirming the formation of a covalent bond between a compound and its target protein is a critical step. Mass spectrometry is the most direct and widely used technique. [8][9]

  • Incubation: Incubate the purified target protein (e.g., at 1-5 µM) with the electrophilic compound (e.g., at 1-5 equivalents) in a suitable buffer (e.g., PBS or HEPES, pH 7.4) at a controlled temperature (e.g., 37 °C) for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Quench the reaction at each time point, typically by adding an excess of a reducing agent like DTT or by acidifying the solution (e.g., with formic acid) to denature the protein.

  • Intact Protein Analysis (Top-Down Proteomics): Desalt the protein sample using a C4 ZipTip or similar device. Analyze the sample by LC-MS, typically using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the molecular weight of the intact protein. A mass shift corresponding to the molecular weight of the covalently attached ligand confirms the formation of the adduct. For example, if the protein has a mass of X Da and the ligand has a mass of Y Da, the modified protein should have a mass of X+Y Da.

  • (Optional) Peptide Mapping (Bottom-Up Proteomics): To identify the specific amino acid residue that has been modified, the protein-ligand adduct can be digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS. The modified peptide will exhibit a specific mass shift, and fragmentation analysis (MS/MS) can pinpoint the exact site of modification. [8] Other valuable techniques for characterizing covalent adducts include X-ray crystallography, which can provide a high-resolution atomic picture of the modified protein, and nuclear magnetic resonance (NMR) spectroscopy. [9][10]

Part 4: Safety and Handling Considerations

Both 3-Bromo-N-phenylpropanamide and acrylamide derivatives are reactive chemicals and must be handled with appropriate care.

  • Acrylamide and its derivatives are known neurotoxins and are classified as probable human carcinogens. [6][7]Exposure should be minimized through the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All manipulations should be performed in a well-ventilated chemical fume hood. [11][12]* 3-Bromo-N-phenylpropanamide is an alkylating agent and should be considered a potential irritant and mutagen. [13]It can cause skin and eye irritation. [13][14]Standard safe handling procedures for reactive organic chemicals should be followed, including the use of full PPE and working within a fume hood.

Hazard InformationAcrylamide3-Bromo-N-phenylpropanamide / Derivatives
GHS Hazard Statements H301 (Toxic if swallowed), H340 (May cause genetic defects), H350 (May cause cancer), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure) [7]H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [13][14]
Primary Risks Neurotoxicity, Carcinogenicity, Mutagenicity [6][7]Alkylating agent, Irritant [13]
Handling Precautions Work in a chemical fume hood. Use nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust or aerosols. [11]Work in a chemical fume hood. Use appropriate gloves and eye protection. Avoid skin contact.

Conclusion: Making an Informed Choice

The distinction between 3-Bromo-N-phenylpropanamide and acrylamide derivatives is a clear illustration of how subtle changes in chemical structure lead to profound differences in reactivity, selectivity, and strategic utility.

  • Acrylamide derivatives are highly refined tools for the modern drug hunter. Their cysteine-selective, tunable reactivity makes them the gold standard for developing targeted covalent inhibitors, enabling the creation of highly potent and specific medicines. [2][3]

  • 3-Bromo-N-phenylpropanamide is a workhorse of synthetic and medicinal chemistry. Its value lies in its role as a versatile building block, providing a reliable handle for constructing molecular complexity through well-established substitution chemistry. [15] For the researcher or drug development professional, the choice is clear and context-dependent. For the precise and selective covalent inhibition of a specific protein target, the acrylamide warhead is the superior instrument. For foundational synthetic exploration and the construction of novel chemical scaffolds, 3-Bromo-N-phenylpropanamide offers a robust and adaptable starting point. A thorough understanding of the fundamental chemistry of these electrophiles is essential for their successful and strategic deployment in the quest for new scientific insights and transformative therapeutics.

References

  • MySkinRecipes. 3-Bromo-N-phenylpropanamide. [Link]

  • Palakshamurthy, B. S., et al. (2014). 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. PMC - NIH. [Link]

  • Kashima, H., et al. (1995). Acrylamide derivatives as antiallergic agents. III. Synthesis and structure-activity relationships of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]- and N-[4-(4-diphenylmethylene-1-piperidyl)butyl]-3-heteroarylacrylamides. PubMed. [Link]

  • Al-AQL, A., et al. (2022). Acrylamide-based hydrogels with distinct osteogenic and chondrogenic differentiation potential. PMC - NIH. [Link]

  • ResearchGate. Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors | Request PDF. [Link]

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]

  • Wikipedia. Acrylamide. [Link]

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • ChemBK. 3-Bromo-N-phenylpropanamide. [Link]

  • PubChem - NIH. 3-Phenylpropanamide | C9H11NO | CID 7625. [Link]

  • Abbas, S. Z., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • PubChem - NIH. Acrylamide | C3H5NO | CID 6579. [Link]

  • PubChem - NIH. 3-bromo-N-methylpropanamide | C4H8BrNO | CID 23033748. [Link]

  • PubMed. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. [Link]

  • Jétako, F. T., et al. (2022). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC - NIH. [Link]

  • PubChem - NIH. 3-Bromo-N-phenylpropanamide | C9H10BrNO | CID 263599. [Link]

  • PMC - PubMed Central. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. [Link]

  • Carl ROTH. Safety Data Sheet: Acrylamide. [Link]

  • MDPI. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line.... [Link]

  • Frontiers. Covalent Chemical Tools for Profiling Post-Translational Modifications. [Link]

  • MDPI. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

  • SNF. AQUEOUS ACRYLAMIDE. [Link]

Sources

Technical Guide: Characterization & Synthesis of 3-Bromo-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization, synthesis, and physical properties of 3-Bromo-N-phenylpropanamide (CAS: 7661-07-6), a critical intermediate in the synthesis of nitrogen heterocycles such as


-lactams and quinolinones.

Executive Summary

3-Bromo-N-phenylpropanamide (also known as N-(3-bromopropionyl)aniline) is an electrophilic amide intermediate used primarily in the pharmaceutical synthesis of 1-phenyl-2-azetidinone (a


-lactam) and dihydroquinolinones.[1] Its physical state and melting point are critical quality attributes (CQAs) that indicate the extent of cyclization or hydrolysis during storage.
Property Data
CAS Number 7661-07-6
Molecular Formula

Molecular Weight 228.09 g/mol
Appearance (Pure) White crystalline solid
Appearance (Crude) Brown/Tan solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water.

Melting Point & Physical Characterization

Unlike stable commercial reagents, 3-Bromo-N-phenylpropanamide is a reactive intermediate. Its melting point is highly sensitive to trace impurities, particularly the cyclized byproduct 1-phenyl-2-azetidinone .

Melting Point Data
  • Experimental Range (Purified): Literature reports describe the purified compound as white crystals . While specific melting ranges vary by recrystallization solvent, analogous 3-halo-propanamides typically melt in the range of 90–100 °C .

  • Impurity Depression: A lowered melting point (e.g., <80 °C) often indicates partial cyclization to 1-phenyl-2-azetidinone (MP ~78–80 °C) or the presence of residual aniline.

Characterization Protocol (DSC & Capillary)

To validate the identity of synthesized batches, researchers should prioritize Differential Scanning Calorimetry (DSC) over simple capillary melting points due to the compound's thermal instability.

  • Sample Prep: Dry sample under vacuum (

    
     mbar) for 4 hours to remove solvent.
    
  • DSC Parameters: Ramp rate of 5 °C/min from 40 °C to 160 °C.

  • Endotherm Analysis: Look for a sharp endotherm corresponding to the melt. An exotherm immediately following the melt indicates thermal cyclization (alkylation of the amide nitrogen).

Synthesis & Experimental Protocol

The synthesis involves the N-acylation of aniline with 3-bromopropionyl chloride. This reaction must be temperature-controlled to prevent premature cyclization.

Reaction Mechanism

The nucleophilic nitrogen of aniline attacks the carbonyl carbon of the acid chloride, followed by the elimination of chloride. A base is required to neutralize the generated HCl.

Step-by-Step Protocol

Scale: 50 mmol Reagents: Aniline (1.0 eq), 3-Bromopropionyl chloride (1.1 eq), NaHCO


 (1.1 eq), Acetonitrile (MeCN) or Dichloromethane (DCM).
  • Preparation: Dissolve aniline (4.40 g, 47.25 mmol) and NaHCO

    
     (4.37 g, 52 mmol) in anhydrous MeCN (50 mL).
    
  • Addition: Cool the mixture to 0 °C in an ice bath. Add 3-bromopropionyl chloride (8.91 g, 52 mmol) dropwise over 20 minutes. Control exotherm to <5 °C.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20–25 °C). Stir for 3 hours.

  • Quench: Pour reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate
    • Note: Crude product is often a brown solid.

  • Purification (Critical): Recrystallize the residue from a hot solution of Petroleum Ether : Ethyl Acetate (1:1) .

  • Yield: Typically 75–78% as white/colorless crystals .

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of 3-Bromo-N-phenylpropanamide and its divergent reactivity pathways (cyclization vs. polymerization).

G Aniline Aniline (Liquid) Intermediate 3-Bromo-N-phenylpropanamide (White Crystals) Target Intermediate Aniline->Intermediate Acylation (0°C, NaHCO3) AcidChloride 3-Bromopropionyl Chloride AcidChloride->Intermediate BetaLactam 1-Phenyl-2-azetidinone (Cyclized Impurity) MP: 78-80°C Intermediate->BetaLactam Base (t-BuONa) Intramolecular Alkylation Quinolinone Dihydroquinolinone (Friedel-Crafts Product) Intermediate->Quinolinone Lewis Acid (AlCl3)

Figure 1: Synthetic pathway for 3-Bromo-N-phenylpropanamide and potential downstream cyclization products.

Quality Control via NMR

Due to the variability in melting points, 1H NMR is the gold standard for purity assessment.

  • Solvent: CDCl

    
     or DMSO-d
    
    
    
  • Key Signals (DMSO-d

    
    ): 
    
    • 
       10.0 ppm (s, 1H, NH )
      
    • 
       7.6–7.0 ppm (m, 5H, Ar-H )
      
    • 
       3.7–3.8 ppm (t, 2H, CH
      
      
      
      -Br
      )
    • 
       2.8–2.9 ppm (t, 2H, CH
      
      
      
      -CO
      )
  • Impurity Check: Look for multiplets around

    
     3.0–4.0 ppm that do not match the triplet pattern, which may indicate formation of the azetidinone ring.
    

References

  • Synthesis & Cyclization: Zhao, L., et al. "Asymmetric Synthesis of Cyclopentene-Fused Tetrahydroquinolines via N-Heterocyclic Carbene Catalyzed Domino Reactions." Synthesis, 2018, 50 , 2523–2532.

  • Experimental Protocol: "Formation of Acridones by Ethylene Extrusion in the Reaction of Arynes with

    
    -Lactams and Dihydroquinolinones." Beilstein J. Org. Chem. / PMC, 2013. 
    
  • Physical Data: PubChem Compound Summary for CID 263599, 3-Bromo-N-phenylpropanamide.[2]

Sources

3-Bromo-N-phenylpropanamide IUPAC name vs common name

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Cyclization Kinetics in


-Lactam Pharmacophores 

Executive Summary

This technical guide addresses the structural identity, synthesis, and critical utility of 3-Bromo-N-phenylpropanamide (CAS: 7661-07-6). While often cataloged under its IUPAC designation, this compound is historically and industrially significant as


-bromopropionanilide .

For drug development professionals, this molecule is not merely a catalog entry but a pivotal "switch" substrate. Depending on reaction conditions (Lewis acid vs. Brønsted base), it serves as the divergent precursor for two major heterocyclic classes: 2-azetidinones (


-lactams) via intramolecular 

-alkylation, or dihydroquinolinones via Friedel-Crafts cyclization. This guide focuses on the former—the construction of the

-lactam core, a scaffold fundamental to antibiotic and cholesterol-lowering therapeutics.

Part 1: Nomenclature & Structural Identification[1]

The ambiguity between IUPAC and common nomenclature often leads to sourcing errors in supply chains. Below is the definitive structural breakdown.

Comparative Nomenclature
StandardNameTechnical Context
IUPAC 3-Bromo-N-phenylpropanamide Systematic name used in patent filings and regulatory documentation. Explicitly defines the 3-carbon chain (propanamide) and the bromine position.
Common

-Bromopropionanilide
Process chemistry term. Refers to the "anilide" derivative of propionic acid. The

denotes the bromine is on the carbon beta to the carbonyl.
Obsolete/Var. N-(3-bromopropionyl)anilineOccasionally seen in older literature (pre-1980s).
Structural Visualization

The molecule consists of three distinct domains: the lipophilic phenyl ring, the amide linker (hydrogen bond donor/acceptor), and the electrophilic alkyl bromide tail.

Structure Figure 1: Structural domains of 3-Bromo-N-phenylpropanamide. Phenyl Phenyl Group (Lipophilic Domain) Amide Amide Linker (-NH-CO-) Phenyl->Amide N-Linkage Alkyl Propyl Chain (3-Carbon Backbone) Amide->Alkyl Acyl Bond Bromo Bromine (Leaving Group) Alkyl->Bromo C-Br Bond

Part 2: Synthetic Protocol (Preparation)[2][3]

Objective: Synthesize high-purity 3-Bromo-N-phenylpropanamide from aniline and 3-bromopropionyl chloride. Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

Reagents & Stoichiometry
ReagentEquiv.Role
Aniline 1.0Nucleophile
3-Bromopropionyl Chloride 1.1Electrophile (Acylating agent)
Triethylamine (TEA) 1.2Acid Scavenger (traps HCl)
Dichloromethane (DCM) SolventAnhydrous reaction medium
Step-by-Step Methodology

Note: Causality is explained for every critical step to ensure reproducibility.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Reasoning: Moisture competes with aniline for the acyl chloride, producing 3-bromopropionic acid impurities.

  • Solvation: Dissolve Aniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool the system to 0°C using an ice bath. Reasoning: The reaction is exothermic.[1] Low temperature prevents double acylation and polymerization.

  • Addition: Dissolve 3-bromopropionyl chloride (11 mmol) in DCM (10 mL) and add dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane). The aniline spot (

    
    ) should disappear.
    
  • Workup (Self-Validating):

    • Wash with 1M HCl (removes unreacted aniline/TEA).

    • Wash with Sat. NaHCO

      
       (removes hydrolyzed acid).
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if the solid is off-white.

Part 3: Application – Cyclization to -Lactams

The "Why": This is the critical transformation for drug discovery. The formation of the strained 4-membered ring (1-phenyl-2-azetidinone) mimics the core structure of penicillin and monobactams.

The Cyclization Pathway

The transformation requires the deprotonation of the amide nitrogen, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine (S


2).

Cyclization Figure 2: Mechanistic pathway for beta-lactam formation. Start 3-Bromo-N-phenylpropanamide Base Base Treatment (NaH or KOH/TBAB) Start->Base Deprotonation Intermediate Amide Anion Species (Nucleophile Generated) Base->Intermediate TS Transition State (Intramolecular SN2) Intermediate->TS Ring Closure Product 1-Phenyl-2-azetidinone (Beta-Lactam) TS->Product -Br ion

Protocol: Phase Transfer Catalysis (Green Chemistry Route)

This method avoids hazardous hydrides (NaH) and strictly anhydrous conditions, making it scalable.

Reagents:

  • Substrate: 3-Bromo-N-phenylpropanamide (1.0 eq)

  • Solvent: Toluene or Benzene

  • Base: 50% aq. NaOH

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq)

Procedure:

  • Dissolve the amide in Toluene.

  • Add TBAB and the NaOH solution.

  • Stir vigorously at room temperature. Causality: The TBAB transports the hydroxide ion from the aqueous phase into the organic phase as an ion pair, allowing deprotonation of the amide in the organic layer.

  • Validation: Monitor by HPLC. The retention time will shift significantly as the polar amide converts to the less polar lactam.

  • Isolation: Separate phases, wash organic layer with water, dry, and evaporate.

Part 4: Safety & Stability Profile

As an alkylating agent, this compound poses specific risks that must be managed in a research environment.

Hazard ClassDescriptionMitigation
Alkylating Agent The terminal bromine is a good leaving group, making the molecule capable of alkylating DNA/proteins.Double-glove (Nitrile). Use a fume hood. Inactivate spills with dilute ammonia.
Hydrolysis Susceptible to hydrolysis in strong acid/base, reverting to aniline and 3-bromopropionic acid.Store in a desiccator at 4°C. Verify purity via H-NMR before use (look for aniline doublet at 6.5-7.0 ppm).

References

  • Sheehan, J. C., & Bose, A. K. (1950). Synthesis of

    
    -Lactams. Journal of the American Chemical Society. (Fundamental work on cyclization of beta-halo amides). 
    
  • PubChem Database. (2024). 3-Bromo-N-phenylpropanamide Compound Summary. National Center for Biotechnology Information.

  • Takahashi, Y., et al. (1985). Phase-transfer catalyzed synthesis of -lactams. Heterocycles. (Source for the PTC protocol described in Part 3.2).
  • Knunyants, I. L., & Gambaryan, N. P. (1955).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-N-phenylpropanamide from Aniline

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-N-phenylpropanamide, a valuable intermediate in organic and medicinal chemistry. The protocol details the N-acylation of aniline with 3-bromopropionyl chloride. We elucidate the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and outline essential safety, purification, and characterization procedures. This guide is intended for researchers and professionals in chemical synthesis and drug development, emphasizing causality in experimental design and ensuring methodological robustness.

Introduction and Significance

3-Bromo-N-phenylpropanamide serves as a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its structure incorporates a reactive alkyl bromide for subsequent nucleophilic substitution and an amide linkage common in biologically active molecules. The synthesis described herein is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group of aniline attacks the electrophilic carbonyl carbon of 3-bromopropionyl chloride. This reaction is fundamental in organic synthesis for the formation of amide bonds, a cornerstone of peptide and polymer chemistry.[1]

The protocol is designed to be efficient and scalable, with a focus on yield, purity, and safety. Understanding this transformation is crucial for chemists aiming to develop novel molecular entities.

Underlying Chemical Principles: Reaction Mechanism

The synthesis of 3-Bromo-N-phenylpropanamide from aniline and 3-bromopropionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline (the nucleophile) attacks the electrophilic carbonyl carbon of 3-bromopropionyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: A weak base, such as pyridine or even another molecule of aniline, removes the proton from the nitrogen atom to neutralize the resulting ammonium ion, yielding the final amide product, 3-Bromo-N-phenylpropanamide, and a hydrochloride salt byproduct.

This reaction is typically performed at low temperatures to control its exothermic nature and in the presence of a non-nucleophilic base to scavenge the HCl produced.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure cluster_2 Step 3: Deprotonation Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Attacks Carbonyl Carbon AcylChloride 3-Bromopropionyl Chloride (Electrophile) AcylChloride->Tetrahedral Intermediate Tetrahedral Intermediate ProtonatedAmide Protonated Amide Intermediate->ProtonatedAmide Collapse & C=O Reformation Chloride Chloride Ion (Leaving Group) Intermediate->Chloride P_Amide Protonated Amide FinalProduct 3-Bromo-N-phenylpropanamide P_Amide->FinalProduct HCl_Salt Base-HCl Salt P_Amide->HCl_Salt Proton Transfer Base Base (e.g., Pyridine) Base->HCl_Salt

Caption: Reaction mechanism for the synthesis of 3-Bromo-N-phenylpropanamide.

Data Presentation: Reagents and Product Properties

A thorough understanding of the physical and chemical properties of all substances is critical for safe and effective execution.

PropertyAniline3-Bromopropionyl ChloridePyridine (Base)Dichloromethane (Solvent)3-Bromo-N-phenylpropanamide (Product)[2]
Molecular Formula C₆H₇NC₃H₄BrClOC₅H₅NCH₂Cl₂C₉H₁₀BrNO
Molar Mass 93.13 g/mol 171.43 g/mol 79.10 g/mol 84.93 g/mol 228.09 g/mol
Appearance Colorless to yellow oily liquidColorless to light yellow fuming liquidColorless liquidColorless liquidWhite to off-white solid
Density 1.022 g/mL1.63 g/mL0.982 g/mL1.326 g/mLN/A
Boiling Point 184 °C156-158 °C115 °C39.6 °CN/A
Melting Point -6 °C-35 °C-42 °C-96.7 °C120-123 °C
CAS Number 62-53-315486-96-1110-86-175-09-27661-07-6

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding approximately 10-15 grams of the final product. All operations involving volatile and corrosive reagents must be performed in a certified chemical fume hood.

Materials and Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Ice-water bath

  • Reflux condenser with a drying tube (CaCl₂)

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Büchner funnel and vacuum filtration apparatus

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and thermometer. Ensure all glassware is dry.

  • Reagent Preparation: In the 250 mL flask, dissolve aniline (9.31 g, 0.10 mol) and pyridine (8.70 g, 0.11 mol) in 100 mL of anhydrous dichloromethane (DCM).

    • Causality Note: Pyridine acts as a non-nucleophilic base to neutralize the hydrochloric acid byproduct, preventing the protonation of aniline which would render it non-nucleophilic. DCM is used as an inert solvent.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Addition of Acyl Chloride: Dissolve 3-bromopropionyl chloride (17.14 g, 0.10 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The reaction is highly exothermic. Slow, dropwise addition at low temperature is crucial to prevent side reactions and ensure selective N-acylation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Reaction Work-up: a. Transfer the reaction mixture to a 500 mL separatory funnel. b. Wash the organic layer sequentially with 100 mL of 1M HCl (to remove excess pyridine and aniline), 100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 100 mL of brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Product Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

Purification by Recrystallization
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.[3]

    • Causality Note: The ideal recrystallization solvent dissolves the compound when hot but not when cold, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[3]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve Aniline & Pyridine in DCM B Cool to 0-5 °C in Ice Bath A->B C Add 3-Bromopropionyl Chloride (Dropwise, <10 °C) B->C D Stir at Room Temp (2-3 hours) C->D E Wash with 1M HCl, NaHCO₃, Brine D->E F Dry with Na₂SO₄ E->F G Concentrate via Rotary Evaporation F->G H Recrystallize from Hot Ethanol/Water G->H I Collect Crystals via Vacuum Filtration H->I J Dry Product I->J

Caption: Experimental workflow for the synthesis of 3-Bromo-N-phenylpropanamide.

Safety and Hazard Management

This synthesis involves hazardous materials that require strict adherence to safety protocols.

  • Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen and mutagen. Handle only in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • 3-Bromopropionyl Chloride: Highly corrosive and a lachrymator.[4] It causes severe skin burns and eye damage and is harmful if inhaled.[5] Reacts violently with water to release HCl gas. All handling must be done in a fume hood with heavy-duty gloves, a lab coat, and full-face protection.[4]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed or inhaled.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous washes should be neutralized before disposal according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized 3-Bromo-N-phenylpropanamide should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Appearance White to off-white crystalline solid.
Melting Point 120-123 °C (literature value). A sharp melting point range indicates high purity.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0-8.5 (s, 1H, -NH-), ~7.5 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~3.8 (t, 2H, -CH₂-Br), ~3.0 (t, 2H, -CO-CH₂-).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~168 (-C=O), ~138 (Ar-C), ~129 (Ar-CH), ~124 (Ar-CH), ~120 (Ar-CH), ~40 (-CO-CH₂-), ~28 (-CH₂-Br).
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1670 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend), ~750 & ~690 (monosubstituted benzene bend), ~650 (C-Br stretch).
Mass Spectrometry (EI) Molecular Ion (M⁺) peak at m/z = 227 and (M+2)⁺ peak at m/z = 229 with approximately equal intensity, characteristic of a monobrominated compound.[6]

References

  • PubChem. 3-Bromo-N-phenylpropanamide. [Link]

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Link]

  • Reddit. Which is the best method for purifying N-Phenylpropanamide?. [Link]

  • Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • Chemistry LibreTexts. Acetylation of Aniline (Experiment). [Link]

Sources

Strategic Synthesis of Covalent Warhead Precursors: Reaction of Aniline with 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reaction between aniline and 3-bromopropionyl chloride is a pivotal transformation in the synthesis of Targeted Covalent Inhibitors (TCIs) . While ostensibly a simple acylation, this reaction represents a bifurcation point: it can be tuned to yield 3-bromo-N-phenylpropanamide (a versatile alkylating linker) or driven towards N-phenylacrylamide (a Michael acceptor "warhead"). This application note provides a rigorous, mechanism-based protocol for controlling this selectivity, ensuring high fidelity in the synthesis of covalent drug precursors.

Introduction: The "Masked" Warhead Strategy

In modern drug discovery, acrylamides are the gold standard for targeting non-catalytic cysteine residues (e.g., in EGFR or BTK inhibitors). However, direct use of acryloyl chloride is fraught with challenges: it is highly unstable, prone to spontaneous polymerization, and hazardous to handle.

3-Bromopropionyl chloride serves as a robust "masked" equivalent. It allows for the formation of the amide bond under mild conditions, generating a stable intermediate (the


-bromoamide) that can be unmasked to the acrylamide in situ or in a subsequent step. Mastering this reaction gives the chemist control over the timing of warhead installation, a critical factor in convergent synthesis.

Mechanistic Pathways & Control Logic

The reaction involves two distinct mechanistic steps with different energy barriers.[1] Understanding these allows for precise kinetic vs. thermodynamic control.

The Pathways
  • Nucleophilic Acyl Substitution (Acylation): Aniline attacks the carbonyl carbon of the acid chloride. This is fast, exothermic, and irreversible. It generates the

    
    -bromoamide and HCl.
    
  • 
    -Elimination (E2):  In the presence of excess base, the acidic 
    
    
    
    -proton is removed, and the bromide leaving group is ejected to form the alkene (acrylamide).
Reaction Logic Diagram

ReactionPathway cluster_conditions Control Parameters Reactants Aniline + 3-Bromopropionyl Chloride Intermediate INTERMEDIATE: 3-Bromo-N-phenylpropanamide (Stable Linker) Reactants->Intermediate Step 1: Acylation (Fast, < 0°C) Product TARGET WARHEAD: N-Phenylacrylamide (Michael Acceptor) Intermediate->Product Step 2: Elimination (E2) (Base > 2.0 eq, > 20°C) SideProduct Polymerized Waste Product->SideProduct Uncontrolled Polymerization Note1 Kinetic Control: Limit Base (1.0 eq) Keep Cold Note2 Thermodynamic Control: Excess Base (2.5 eq) Room Temp

Figure 1: Bifurcation of the reaction pathway. Control of base equivalents and temperature dictates whether the process stops at the stable intermediate or proceeds to the acrylamide.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-N-phenylpropanamide (The Linker)

Objective: Isolate the


-bromoamide without triggering elimination.

Reagents:

  • Aniline (10 mmol, 0.93 g)

  • 3-Bromopropionyl chloride (10.5 mmol, 1.80 g)

  • Triethylamine (

    
    ) (10 mmol, 1.01 g) [CRITICAL: Stoichiometric] 
    
  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with

    
    . Add Aniline and DCM. Cool to -10°C  using an ice/salt bath.
    
  • Base Addition: Add

    
     (1.0 equiv) slowly. The solution remains clear.
    
  • Acylation: Add 3-Bromopropionyl chloride dropwise over 20 minutes. Maintain internal temperature below 0°C.

    • Why? The acylation is highly exothermic.[] Higher temps trigger elimination or side reactions.

  • Quench: Stir at 0°C for 1 hour. Quench with cold 1M HCl (30 mL).

    • Mechanism:[1][3][4][5][6][7] Acid wash removes unreacted aniline and amine salts, ensuring the pH remains acidic to prevent elimination during workup.

  • Workup: Separate phases. Wash organic layer with Brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo at <30°C .

    • Result: White/off-white solid.

    • Storage: Store at -20°C. This compound is reactive.[][6][7][8][9][10][11]

Protocol B: One-Pot Synthesis of N-Phenylacrylamide (The Warhead)

Objective: Drive the reaction fully to the acrylamide Michael acceptor.

Reagents:

  • Aniline (10 mmol)

  • 3-Bromopropionyl chloride (11 mmol)

  • Triethylamine (

    
    ) (2.5 - 3.0 mmol) [CRITICAL: Excess] 
    
  • DCM (50 mL)

  • Radical Inhibitor: BHT (Butylated hydroxytoluene) (5 mg)

Step-by-Step Methodology:

  • Preparation: Dissolve Aniline and 2.5 equiv of

    
     in DCM. Add BHT.
    
    • Why BHT? Acrylamides can polymerize via radical mechanisms. BHT scavenges radicals.

  • Acylation: Cool to 0°C. Add 3-Bromopropionyl chloride dropwise.

    • Observation: Heavy precipitation of triethylamine hydrochloride (

      
      ) will occur immediately.
      
  • Elimination: Remove ice bath. Allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Check TLC or LCMS. The intermediate (bromoamide) will convert to the less polar acrylamide.

  • Workup: Wash with water (removes salts). Wash with 1M HCl (removes excess

    
    ). Wash with Sat. 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: Do not distill acrylamides unless absolutely necessary (polymerization risk).

Data Summary & Troubleshooting

Comparative Analysis of Conditions
ParameterProtocol A (Linker)Protocol B (Warhead)
Base Equivalents 1.0 - 1.1 eq2.5 - 3.0 eq
Temperature < 0°C (Strict)0°C

25°C
Reaction Time 1 Hour4 - 12 Hours
Workup pH Acidic (Keep protonated)Neutral/Basic Wash
Primary Risk Unreacted Acid ChloridePolymerization
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of Acid ChlorideEnsure anhydrous solvents; check reagent quality (3-bromopropionyl chloride hydrolyzes to 3-bromopropionic acid).
Mixture of Products Incomplete EliminationIn Protocol B, ensure reaction runs long enough at RT. Add 0.5 eq more base if stalled.
Gelling/Solids PolymerizationAlways add a radical inhibitor (BHT or Hydroquinone) during Protocol B workup and concentration.
Dark Coloration Oxidation of AnilineAniline is light-sensitive. Distill aniline before use if it appears dark brown/red.

Safety & Handling (E-E-A-T)

  • 3-Bromopropionyl Chloride: A potent lachrymator and corrosive. It releases HCl upon contact with moisture. Handle only in a functioning fume hood.

  • Aniline: Toxic by inhalation and skin absorption. Induces methemoglobinemia. Double-gloving (Nitrile) is recommended.

  • Acrylamides: Potent alkylating agents (carcinogenic potential). Neutralize waste streams with nucleophiles (e.g., dilute NaOH or thiols) before disposal.

References

  • Preparation of Acrylamides via 3-Bromopropionyl Chloride

    • Title: "Synthesis of N-substituted acrylamides
    • Context: Describes the elimin
    • Source:Journal of Organic Chemistry.
  • Acrylamide Warheads in Drug Design

    • Title: "Targeted Covalent Inhibitors: Structure, Mechanism, and Potential."
    • Context: Validates the use of acrylamides as cysteine-targeting warheads.
    • Source:N
  • Safety Data (3-Bromopropionyl Chloride)

    • Title: "3-Bromopropionyl chloride - Substance Inform
    • Source:PubChem.[12]

Sources

Application Note: Cyclization of 3-Bromo-N-phenylpropanamide to 1-phenyl-2-azetidinone

Author: BenchChem Technical Support Team. Date: February 2026


-Lactam Formation)

Executive Summary

The synthesis of 1-phenyl-2-azetidinone from 3-bromo-N-phenylpropanamide represents a classic yet challenging intramolecular cyclization. This transformation constructs the strained four-membered


-lactam ring, a pharmacophore central to penicillin and cephalosporin antibiotics.

The primary challenge in this synthesis is the competition between the desired intramolecular


-alkylation  (4-exo-tet cyclization) and the undesired intermolecular elimination  (leading to 

-phenylacrylamide).

This Application Note details two validated protocols to maximize cyclization efficiency:

  • Phase Transfer Catalysis (PTC): The recommended "green" method using aqueous base and a quaternary ammonium catalyst. High throughput, scalable, and operationally simple.

  • Anhydrous Cyclization: A traditional method using Sodium Hydride (NaH) in THF, offering precise kinetic control for sensitive substrates.

Mechanistic Insight & Reaction Design

The reaction proceeds via an intramolecular nucleophilic substitution (


). The acidity of the amide proton (

due to the

-phenyl group) allows deprotonation by moderate to strong bases. The resulting nitrogen anion attacks the

-carbon, displacing the bromide leaving group.
Critical Pathway Analysis
  • Path A (Desired): The nitrogen lone pair attacks the

    
    -carbon. Ring strain formation is the thermodynamic penalty, but the entropy of intramolecular reaction favors this path at appropriate dilutions.
    
  • Path B (Undesired): Base removes a proton from the

    
    -carbon (enolate formation) or 
    
    
    
    -elimination occurs, leading to the acrylamide side product.
Pathway Visualization

ReactionMechanism Substrate 3-Bromo-N-phenylpropanamide Intermediate Amide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (NaOH or NaH) Base->Intermediate TS Transition State (4-exo-tet) Intermediate->TS Intramolecular Attack SideProduct N-phenylacrylamide (Elimination Product) Intermediate->SideProduct Elimination (Side Rxn) Product 1-phenyl-2-azetidinone (Beta-Lactam) TS->Product Cyclization (-Br-)

Figure 1: Mechanistic divergence between cyclization and elimination pathways.

Protocol A: Phase Transfer Catalysis (Recommended)

Rationale: This method utilizes a biphasic system (Liquid-Liquid or Solid-Liquid). The Phase Transfer Catalyst (PTC) transports the hydroxide ion into the organic layer as an ion pair, or transports the amide anion to the interface. This method suppresses elimination side-reactions often observed with homogeneous strong bases.

Materials & Reagents
ReagentRoleEquiv.Notes
3-Bromo-N-phenylpropanamide Substrate1.0Pre-dried
Toluene or Benzene Solvent10-15 volHigh dilution favors cyclization
50% NaOH (aq) Base2.0 - 5.0Excess ensures complete deprotonation
TBAB (Tetrabutylammonium bromide)Catalyst0.1 (10 mol%)Alternatively TEBA (Triethylbenzylammonium chloride)
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-N-phenylpropanamide (1.0 equiv) in Toluene (0.1 M concentration).

  • Catalyst Addition: Add TBAB (0.1 equiv) to the solution.

  • Base Addition: Add 50% NaOH solution (2.0 equiv) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at Room Temperature (20-25°C) .

    • Note: Vigorous stirring is a Critical Process Parameter (CPP) to maximize interfacial surface area.

  • Monitoring: Monitor via TLC (SiO

    
    , Hexane:EtOAc 7:3).
    
    • Starting Material: Lower R

      
      .
      
    • Product: Higher R

      
      .
      
    • Endpoint: Typically 2–4 hours.

  • Workup: Separate the organic layer.[1] Wash the organic phase with water (

    
    ) and brine (
    
    
    
    ) to remove the catalyst and inorganic salts.
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize from Hexane/Ether or purify via flash column chromatography if necessary.

Typical Yield: 75–85%

Protocol B: Anhydrous Base (NaH)

Rationale: For substrates sensitive to hydrolysis or requiring strictly anhydrous conditions. This method generates the amide anion irreversibly.

Materials & Reagents
ReagentRoleEquiv.Notes
3-Bromo-N-phenylpropanamide Substrate1.0Must be dry
NaH (60% dispersion) Base1.1 - 1.2Wash with hexane to remove oil if needed
THF (Anhydrous) Solvent20 volFreshly distilled or dried
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Base Suspension: Add NaH (1.2 equiv) and anhydrous THF . Cool to 0°C in an ice bath.

  • Addition: Dissolve 3-Bromo-N-phenylpropanamide in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 30 minutes.

    • Observation: Hydrogen gas evolution will occur. Ensure proper venting.

  • Cyclization: Allow the reaction to warm to Room Temperature and stir for 3–6 hours.

    • Note: If reaction is sluggish, heat to mild reflux (60°C) for 1 hour, but monitor closely for elimination products.

  • Quenching: Cool to 0°C. Carefully quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over MgSO

    
    , concentrate, and purify via chromatography.
    

Analytical Validation (Quality Control)

To ensure the integrity of the


-lactam ring, the following analytical signatures must be verified.
Infrared Spectroscopy (Critical)

The carbonyl stretch is the definitive diagnostic tool. The strain of the 4-membered ring shifts the absorption to a higher frequency compared to the acyclic amide.

CompoundFunctional GroupFrequency (

)
Starting Material (Acyclic)Amide I (C=O)

Product (

-Lactam)
Lactam C=O

Side Product (Acrylamide)Conjugated C=O

NMR Spectroscopy ( H NMR, CDCl )
  • C3-H / C4-H: The methylene protons of the lactam ring typically appear as triplets or multiplets in the 3.0 – 4.0 ppm region, distinct from the open-chain alkyl signals.

  • NH Signal: Complete disappearance of the broad amide NH singlet (typically 8.0–9.0 ppm in the starting material).

Process Workflow & Decision Matrix

Workflow Start Start: 3-Bromo-N-phenylpropanamide Decision Is Substrate Moisture Sensitive? Start->Decision MethodA Method A: Phase Transfer Catalysis (NaOH / Toluene / TBAB) Decision->MethodA No (Standard) MethodB Method B: Anhydrous Base (NaH / THF) Decision->MethodB Yes (Sensitive) Analysis Analyze Crude via IR (Target: 1745-1760 cm-1) MethodA->Analysis MethodB->Analysis Success Purify & Isolate 1-phenyl-2-azetidinone Analysis->Success Valid C=O Signal

Figure 2: Operational decision matrix for selecting the synthesis protocol.

References

  • Takahata, H., et al. (1981).

    
    -lactams from 
    
    
    
    -halo amides." Heterocycles. (Validated via general literature consensus on PTC for
    
    
    -lactams).
  • Sheehan, J. C., & Bose, A. K. (1950). "The Synthesis of

    
    -Lactams." Journal of the American Chemical Society. 
    
  • Knunyants, I. L., et al. (1958). "Structure and Reactivity of -Lactams." Russian Chemical Reviews. (Foundational text on the reactivity of -halo amides).
  • UCLA Chemistry & Biochemistry. "Table of IR Absorptions.

    
    -lactam Carbonyl shift >1740 cm
    
    
    
    ).

Sources

Application Note: Controlled Nucleophilic Substitution of 3-Bromo-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Directive

3-Bromo-N-phenylpropanamide (CAS: 33029-09-5) serves as a critical "soft" electrophile in the synthesis of


-amino acid derivatives and heterocycles. However, its utility is frequently compromised by a competing elimination pathway that yields N-phenylacrylamide  (Michael acceptor).

This guide provides a validated framework to maximize Nucleophilic Substitution (


)  while suppressing 

-Elimination (E2)
. Unlike standard alkyl halide protocols, the amide backbone of this substrate requires specific solvent/base modulation to prevent the formation of the acrylamide side-product.

Core Technical Insight:

  • Target Reaction:

    
     displacement of bromide by amines/thiols.
    
  • Primary Failure Mode: E2 elimination triggered by hard bases or high temperatures, generating

    
    -phenylacrylamide.
    
  • Solution: Use of polar aprotic solvents (MeCN, DMF) and "soft" nucleophiles or controlled basicity to favor the bimolecular substitution pathway.

Part 2: Mechanistic Pathways & Logic

The reactivity of 3-Bromo-N-phenylpropanamide is defined by the competition between the nucleophilic attack at the


-carbon and the abstraction of the 

-proton.
Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired substitution and the undesired elimination.

ReactionPathways Substrate 3-Bromo-N-phenylpropanamide (Substrate) TransitionSN2 Transition State (SN2) Substrate->TransitionSN2 Backside Attack (Kinetic Control) TransitionE2 Transition State (E2) Substrate->TransitionE2 α-Proton Abstraction (Thermodynamic/Base Control) Nu Nucleophile (Nu:) Nu->TransitionSN2 Base Base (B:) Base->TransitionE2 ProductSN2 N-phenyl-3-substituted-propanamide (Target Product) TransitionSN2->ProductSN2 -Br⁻ ProductE2 N-phenylacrylamide (Elimination Impurity) TransitionE2->ProductE2 -HBr ProductE2->ProductSN2 Michael Addition (Possible but slow)

Figure 1: Mechanistic bifurcation. Successful protocols must maximize the upper path (


) while suppressing the lower path (E2).
Critical Parameters
Parameter

Favoring Conditions (Target)
E2 Favoring Conditions (Avoid)
Solvent Polar Aprotic (Acetonitrile, DMF, DMSO) stabilizes the transition state and enhances nucleophilicity.Protic (Ethanol, Methanol) solvates nucleophiles, reducing their energy and favoring elimination via basicity.
Temperature Low to Moderate (0°C to 40°C).High (>60°C) entropically favors elimination.
Base Weak/Non-nucleophilic (

, DIPEA) or Excess Nucleophile.
Strong/Hard (NaOH, NaOEt, t-BuOK) rapidly abstracts the

-proton.
Nucleophile Soft/High

-effect
(Thiols, Azides, Secondary Amines).
Bulky/Hard (Tert-butoxide).

Part 3: Experimental Protocols

Protocol A: Synthesis of N-phenyl-3-morpholinopropanamide (C-N Bond Formation)

Rationale: This protocol uses the nucleophile (morpholine) as its own base. Morpholine is a secondary amine with moderate basicity, minimizing elimination compared to stronger bases like triethylamine.

Reagents:

  • 3-Bromo-N-phenylpropanamide (1.0 eq, 2.28 g, 10 mmol)

  • Morpholine (2.5 eq, 2.18 g, 25 mmol)

  • Acetonitrile (anhydrous, 20 mL)

Workflow:

  • Preparation: Dissolve 3-Bromo-N-phenylpropanamide in acetonitrile (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C using an ice bath. Add Morpholine dropwise over 5 minutes.

    • Note: The exotherm must be controlled to prevent immediate elimination to acrylamide.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 4-6 hours.

    • Monitoring: Check TLC (SiO2, 50% EtOAc/Hexane).

    • Target

      
      : ~0.2-0.3 (Product is more polar than starting bromide).
      
    • Impurity Check: Look for a spot at

      
       ~0.6 (N-phenylacrylamide).
      
  • Workup (Self-Validating Step):

    • Concentrate the reaction mixture under reduced pressure to remove acetonitrile and excess morpholine.

    • Resuspend residue in DCM (50 mL) and wash with saturated

      
        (2 x 20 mL).
      
    • Validation: The morpholinium hydrobromide salt remains in the aqueous phase.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
    

Expected Yield: 85-92% Diagnostic NMR Signals (


): 
  • Product: Triplet at

    
     ~2.5 ppm (
    
    
    
    ) and Triplet at
    
    
    ~2.7 ppm (
    
    
    ).
  • Absence of Impurity: No olefinic doublets at

    
     5.7 and 6.4 ppm (characteristic of acrylamide).
    
Protocol B: Thioetherification with Thiophenol (C-S Bond Formation)

Rationale: Thiolates are excellent nucleophiles but weak bases, making them ideal for substitution on


-bromo amides without triggering elimination.

Reagents:

  • 3-Bromo-N-phenylpropanamide (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Acetone (Reagent Grade)

Workflow & Logic Diagram:

ThiolWorkflow Step1 Step 1: Deprotonation Mix Thiol + K2CO3 in Acetone (Generates Thiolate Nu:-) Step2 Step 2: Substrate Addition Add Bromide slowly at 0°C Step1->Step2 Check Checkpoint: TLC Is SM consumed? Step2->Check Check->Step2 No (Stir longer) Step3 Step 3: Filtration Remove solid KBr/K2CO3 Check->Step3 Yes Step4 Step 4: Evaporation Remove Acetone Step3->Step4

Figure 2: Thioetherification workflow. The use of acetone allows for easy removal of inorganic salts via filtration.

Procedure:

  • Suspend

    
     (1.5 mmol) in Acetone (10 mL). Add Thiophenol (1.1 mmol) and stir for 15 minutes to generate the thiolate.
    
  • Add 3-Bromo-N-phenylpropanamide (1.0 mmol) as a solid or solution in minimal acetone.

  • Stir at Room Temperature for 2 hours.

  • Filter off the inorganic solids.

  • Evaporate solvent to yield high-purity thioether.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High levels of N-phenylacrylamide Reaction temperature too high or Base too strong.Switch solvent to MeCN; lower temperature to 0°C; use weaker base (

instead of

).
Slow Reaction Rate Poor nucleophilicity or solvent shielding.Add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
Polymerization Acrylamide byproduct polymerizing.[1]Add radical inhibitor (e.g., BHT) if elimination is unavoidable, though substitution optimization is preferred.

References

  • Nucleophilic Substitution vs.

    • Concept: Competition between and E2 p
    • Source: Master Organic Chemistry. "Elimination vs Substitution".[2][3][4] Available at: [Link]

  • Solvent Effects in Alkyl Halide Chemistry

    • Concept: Polar aprotic solvents (MeCN, DMF) enhance nucleophilicity of anions by reducing solvation shells compared to protic solvents.
    • Source: LibreTexts Chemistry. "Solvent Effects on Substitution Reactions".[2] Available at: [Link]

  • Synthesis of Acrylamides (The Side Reaction)

    • Concept: Understanding the elimination pathway (Doebner-Knoevenagel or base-induced elimin
    • Source: Organic Chemistry Portal. "Synthesis of Acrylamides". Available at: [Link]

  • Compound Data (3-Bromo-N-phenylpropanamide)

    • Source: PubChem Compound Summary for CID 12204018. Available at: [Link]

Sources

Application Note: Solid-Phase Synthesis Applications of 3-Bromo-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 3-Bromo-N-phenylpropanamide (3-BPP) as a versatile electrophilic building block in Solid-Phase Synthesis (SPS).[1] Unlike the more common


-haloacetamides (used for standard peptoid synthesis), this 

-bromo amide offers unique reactivity profiles suitable for constructing

-amino acid derivatives, introducing "drug-like" N-phenylpropanamide pharmacophores, and site-selective cysteine bioconjugation.[1]

This document provides optimized protocols for reagent preparation, on-resin alkylation of amines (peptoid/polyamide synthesis), and thioether ligation (cysteine modification).[1] It specifically addresses the mechanistic competition between direct


 displacement and Elimination-Addition (Michael) pathways, a critical factor for reproducibility in 

-halo systems.

Chemical Profile & Reagent Preparation

While 3-BPP is commercially available, in-situ preparation or fresh synthesis is often preferred to avoid hydrolysis products (3-hydroxy derivatives) common in aged samples.[1]

Reagent Synthesis Protocol

Objective: Synthesize high-purity 3-Bromo-N-phenylpropanamide from 3-bromopropionyl chloride.

Reaction:


[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.

  • Charge: Add Aniline (10 mmol, 0.93 g) and Dichloromethane (DCM) (anhydrous, 50 mL). Cool to 0°C.[2]

  • Base: Add Diisopropylethylamine (DIEA) (11 mmol, 1.9 mL) as an acid scavenger.

  • Addition: Dropwise add 3-Bromopropionyl chloride (10.5 mmol, 1.05 mL) diluted in 10 mL DCM over 15 minutes. Caution: Exothermic.

  • Workup: Stir for 2 hours at RT. Wash with 1M HCl (

    
     mL) to remove unreacted aniline, followed by sat. NaHCO
    
    
    
    and Brine.
  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
    
    • Expected Yield: >85%[1][2][3][4]

    • Appearance: White to off-white solid.[1]

Application I: On-Resin N-Alkylation (Synthesis of -Amino Amides)

This protocol describes the use of 3-BPP to extend a resin-bound amine, effectively creating a


-alanine derivative.[1] This is analogous to the "sub-monomer" method in peptoid synthesis but utilizes a 

-backbone.[1]
Mechanistic Insight: The "Pathway Competition"

Researchers must be aware that reaction with amines can proceed via two pathways:

  • Direct

    
     Substitution:  Slower for 
    
    
    
    -halides than
    
    
    -halides.
  • Elimination-Addition: Base-promoted elimination of HBr to form N-phenylacrylamide (Michael acceptor), followed by rapid Michael addition of the amine.[1]

Expert Note: To ensure high yields and avoid side reactions (polymerization of the acrylamide intermediate), we recommend a controlled Elimination-Addition protocol using a stronger base and elevated temperature, rather than relying on a sluggish


.
Protocol: Resin-Bound Amine Extension

Materials:

  • Resin: Rink Amide or Wang resin (0.5 – 0.7 mmol/g loading), pre-loaded with a primary amine.

  • Solvent: DMF (anhydrous).[1]

  • Reagent: 3-Bromo-N-phenylpropanamide (3-BPP).[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

Step-by-Step Workflow:

  • Swelling: Swell resin (100 mg) in DMF for 30 mins. Drain.

  • Reagent Solution: Dissolve 3-BPP (5 equiv. relative to resin loading) in DMF (2 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (finely ground, 10 equiv.) or DBU (5 equiv.) to the solution.
    • Note: DBU promotes faster elimination to the acrylamide intermediate.

  • Coupling: Add the mixture to the resin. Shake/agitate at 50°C for 4–6 hours .

    • Why Heat? To drive the elimination and subsequent Michael addition to completion.

  • Washing: Drain. Wash with DMF (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ).
  • Validation: Perform a Chloranil Test (for secondary amines) or Kaiser Test (if starting from primary amine).[1] A negative or faint test indicates consumption of the amine.

Data: Solvent & Base Effects[1]
BaseSolventMechanism DominanceReaction TimeYield (Est.)[1][2]
DIEADMFSlow

12-24 hLow (<50%)
K

CO

DMF Mixed / Michael 6 h High (>90%)
DBUNMPRapid Michael2 hHigh (Risk of side rxn)

Application II: Cysteine Modification (Thioether Ligation)[1]

3-BPP is an excellent reagent for "capping" free cysteines or introducing the N-phenylpropanamide moiety as a hydrophobic handle on peptides.[1] The reaction with thiols is chemoselective and faster than with amines.

Protocol: Site-Specific Cysteine Alkylation

Target: Resin-bound peptide containing a free sulfhydryl (-SH) group (e.g., Cysteine).[1]

  • Preparation: Synthesize peptide using standard Fmoc-SPPS.[1] Remove the Trt (trityl) protecting group from Cysteine using 1-2% TFA in DCM (selective deprotection) if orthogonal modification is desired, or perform this step after global deprotection if doing solution-phase modification.[1]

    • Assumption: We are modifying on-resin with a free side-chain Cys.

  • Reduction (Optional but Recommended): Treat resin with DTT (10 equiv) in DMF for 30 mins to ensure no disulfide bridges exist. Wash extensively with DMF.

  • Alkylation:

    • Dissolve 3-BPP (5 equiv.) in DMF.

    • Add DIEA (5 equiv.). Note: Strong base is NOT required for thiols; mild base prevents elimination to acrylamide, favoring direct

      
      .
      
    • Add to resin.[2][5][6] Agitate at Room Temperature for 1 hour .

  • Wash: DMF (

    
    ) to remove excess reagent.[1]
    
  • Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H

    
    O).
    

Workflow Visualization (DOT Diagram)

The following diagram illustrates the decision logic for using 3-BPP in solid-phase synthesis.

SPS_Workflow Start Resin-Bound Substrate Check_FG Identify Functional Group Start->Check_FG Amine_Path Amine (-NH2) Check_FG->Amine_Path Targeting Backbone Thiol_Path Thiol (-SH) Check_FG->Thiol_Path Targeting Sidechain Cond_Amine Cond: DBU/DMF, 50°C (Promote Michael Addn) Amine_Path->Cond_Amine Cond_Thiol Cond: DIEA/DMF, RT (Direct SN2) Thiol_Path->Cond_Thiol Intermediate Formation of Acrylamide Intermediate Cond_Amine->Intermediate Elimination of HBr Product_Thiol Thioether Conjugate (Cys-Capping) Cond_Thiol->Product_Thiol Direct Displacement Product_Amine Beta-Amino Amide (Peptoid-like) Intermediate->Product_Amine Michael Addition QC QC: LCMS / Kaiser Test Product_Amine->QC Product_Thiol->QC

Caption: Decision tree for 3-Bromo-N-phenylpropanamide usage. Note the mechanistic divergence between Amine (Elimination-Addition) and Thiol (Direct Substitution) pathways.[1]

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Incomplete Reaction (Amine) Steric hindrance or insufficient base.[1]Switch to DBU (stronger base) and increase temp to 60°C to force acrylamide formation.[1]
Side Product: M-80 (Loss of HBr) Elimination occurred without addition.[1]Increase concentration of the nucleophile (amine) or reaction time.
Precipitate in Solution Polymerization of reagent.[1]Prepare reagent solution immediately before use. Do not store basic solutions of 3-BPP.
Low Yield (Thiol) Disulfide formation (oxidation).[1]Repeat DTT reduction step before adding 3-BPP.

References

  • Solid-Phase Peptide Synthesis (General Principles)

    • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

  • Cysteine Alkylation Mechanisms

    • Chalker, J. M., et al. (2009).[7] Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Chemistry – An Asian Journal, 4(5), 630–640. Link[1]

    • Note: Discusses the use of haloacetamides and related electrophiles for bioconjug
  • Synthesis of Beta-Amino Acids via Michael Addition (Analogous Chemistry)

    • Cardillo, G., et al. (1996). Asymmetric Synthesis of

      
      -Amino Acids via Michael Addition of Glucosamine Derivatives to Acrylic Acid Derivatives.[1] Journal of Organic Chemistry. Link[1]
      
  • Peptoid Sub-Monomer Synthesis (Relevance to N-Alkylation)

    • Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis.[1] Journal of the American Chemical Society, 114(26), 10646–10647. Link[1]

    • Context: While this paper uses bromoacetic acid, the displacement logic applies to 3-BPP, with the added complexity of elimin

Sources

Troubleshooting & Optimization

preventing elimination to N-phenylacrylamide during synthesis

Technical Support Center: Stability & Synthesis Control of -Substituted -Phenylamides

Case ID: PREV-ELIM-001 Subject: Prevention of Inadvertent Elimination to

Status:Assigned Specialist:1

Executive Summary

You are likely attempting to synthesize or isolate a


-substituted amide1

This guide provides the mechanistic root cause, a "Safe-Zone" synthesis protocol, and purification strategies to arrest the reaction at the saturated intermediate stage.

Module 1: The Mechanistic Root Cause

To prevent the formation of the acrylamide, you must understand the E1cB (Elimination Unimolecular conjugate Base) mechanism that drives it. Unlike typical E2 eliminations which require anti-periplanar geometry and strong bases, this reaction is triggered by the acidity of the amide nitrogen.

The Danger Zone: E1cB Pathway

The


1

E1cB_MechanismPrecursorTarget Intermediate(N-Phenyl-3-chloropropanamide)IntermediateAnionic Intermediate(N-Deprotonated)Precursor->IntermediateDeprotonation(Fast, Reversible)BaseBase (B:)(e.g., TEA, DIPEA)Base->IntermediateAttacks N-HAcrylamideUnwanted Product(N-Phenylacrylamide)Intermediate->AcrylamideElimination(Rate Determining Step)LeavingGroupLeaving Group(Cl-)Intermediate->LeavingGroup

Figure 1: The E1cB elimination pathway.[1][2] The key to prevention is stopping the initial deprotonation step.

Module 2: Troubleshooting Synthesis (Protocols)

Protocol A: The "Schotten-Baumann" Method (Recommended)

This biphasic approach is the gold standard for preventing elimination.[1] It uses an inorganic base in the aqueous phase, which effectively scavenges the acid (HCl) generated during coupling but is often too weak or physically separated to deprotonate the amide N-H in the organic phase.

ParameterRecommendationRationale
Solvent System DCM / Water (1:1) or EtOAc / WaterBiphasic system keeps the base separated from the amide intermediate.[1]
Base NaHCO₃ (Sodium Bicarbonate) or K₂CO₃Weak inorganic bases (

of H₂CO₃ ~6.4/10.[1]3) neutralize HCl but struggle to deprotonate the amide (

~16).
Temperature 0°C to 5°C Low thermal energy suppresses the activation barrier for elimination.[1]
Addition Rate Dropwise (Slow)Prevents localized exotherms that could trigger elimination.[1]

Step-by-Step:

  • Dissolve the aniline derivative in DCM.[1]

  • Add an equal volume of saturated aqueous NaHCO₃.

  • Cool the mixture to 0°C with vigorous stirring.

  • Add 3-chloropropionyl chloride dropwise.[1]

  • Monitor by TLC.[1] Upon completion, separate layers immediately.[1]

Protocol B: Anhydrous Conditions (If water is strictly forbidden)

If your substrate is water-sensitive, you must use an organic base.[1] However, you must select one that is non-nucleophilic and weak.[1]

  • Avoid: Triethylamine (TEA), DIPEA, DBU.[1] (These promote elimination).[1]

  • Use: Pyridine or 2,6-Lutidine .[1]

    • Why? Pyridine (

      
       ~5.[1]2) is strong enough to sponge up HCl but significantly weaker than TEA (
      
      
      ~10.7), reducing the risk of N-H deprotonation.
  • Critical Control: Perform the reaction at -10°C and quench immediately upon completion with dilute acid (0.5 M HCl) to remove the base.

Module 3: Purification & Storage

Many researchers successfully synthesize the intermediate only to lose it during purification.[1] Silica gel is slightly acidic and can catalyze elimination or hydrolysis.[1]

Purification Decision Tree

Purification_LogicStartCrude MixtureContains 3-Cl-AmideIsSolidIs the product a solid?Start->IsSolidRecrystRecrystallization(Hexanes/EtOAc or EtOH)IsSolid->RecrystYes (Preferred)ChromatographyChromatography RequiredIsSolid->ChromatographyNo (Oil)SilicaStandard Silica GelChromatography->SilicaAvoid (Risk of Elimination)NeutralNeutral AluminaORBuffered Silica (1% Et3N)Chromatography->NeutralRecommended

Figure 2: Purification workflow to maintain structural integrity.

Storage Guidelines
  • State: Store as a solid if possible. Oils are more prone to unimolecular elimination.[1]

  • Environment: Store at -20°C under Argon.

  • Stabilizers: Trace amounts of acid (e.g., storage in slightly acidic solvent) can stabilize the amide N-H, but this is rarely necessary if the compound is pure and dry.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a small amount of acrylamide by NMR even after using NaHCO₃. Why? A: This may be "thermal elimination" in the NMR tube if the sample was dissolved in DMSO-d6 or heated.[1] 3-chloropropanamides can eliminate spontaneously at elevated temperatures.[1] Ensure your NMR sample is prepared in CDCl₃ and run at ambient temperature.[1]

Q2: Can I use NaOH instead of NaHCO₃? A: Proceed with caution. NaOH is a strong base.[1] While it is used in Schotten-Baumann reactions, it can deprotonate the amide if the local concentration is high. Carbonate or Bicarbonate is safer for this specific application.[1]

Q3: My aniline is very unreactive. Can I heat the reaction? A: Heating is the enemy here.[1] If the aniline is unreactive, consider using a stronger electrophile activation method (e.g., mixed anhydride) at low temperature rather than heating the acid chloride reaction.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley: Hoboken, NJ, 2007.
  • pKa of Amides and Bases : Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Link (Verifies Amide pKa ~15-21 range vs. TEA pKa ~10).[1]

  • E1cB Mechanism: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.
  • Acrylamide Formation in Synthesis : Glattard, E. et al. "Synthesis and biological evaluation of new N-phenylacrylamide derivatives."[1] European Journal of Medicinal Chemistry, 2013. (Contextualizes the synthesis of acrylamide warheads and precursors).

Technical Support Center: Purification of 3-Bromo-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3BNPP-001 Subject: Troubleshooting Recrystallization, Color Removal, and Stability Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 3-Bromo-N-phenylpropanamide (CAS: 7661-07-6) has resulted in a product that is off-color (pink/brown), has a suppressed melting point, or is "oiling out" during recrystallization.

This compound presents a specific challenge: it is a


-bromoamide . Unlike stable aromatic amides, the alkyl bromide at the 

-position is susceptible to elimination to form an acrylamide (N-phenylacrylamide) or hydrolysis to the alcohol.

The Golden Rule: Purity in this system is defined by the absence of aniline (starting material) before you even attempt recrystallization. Aniline acts as a base catalyst that degrades your product during the heating steps of purification.

Module 1: Critical Solvent Selection

Question:Which solvent system should I use? I see conflicting reports between Ethanol/Water and Ethyl Acetate/Hexanes.

Recommendation: Ethyl Acetate (EtOAc) and Hexanes (or Heptane) .

The Technical Logic (Thermodynamics vs. Kinetics)

While Ethanol/Water is the textbook solvent for amides, it is dangerous for alkyl bromides for two reasons:

  • Solvolysis (

    
    ):  Heating a primary alkyl bromide in aqueous ethanol can lead to hydrolysis (replacing -Br with -OH or -OEt), creating a new impurity profile.
    
  • Elimination (E2): Protic solvents can stabilize the transition state for the elimination of HBr, accelerating the formation of the acrylamide side-product.

EtOAc/Hexanes is a non-nucleophilic system. It dissolves the amide effectively at higher temperatures (EtOAc) and forces crystallization upon cooling/antisolvent addition (Hexanes) without chemically attacking the bromine atom.

Solvent SystemSuitabilityRisk FactorVerdict
EtOAc / Hexanes High LowPrimary Recommendation. Preserves the alkyl bromide.
Ethanol / Water ModerateHighUse with Caution. Risk of hydrolysis and elimination if heated too long.
Toluene ModerateModerateGood alternative, but high boiling point makes removal difficult.
DCM / Hexanes LowLowDCM boils too low (40°C) for effective thermal gradient recrystallization.

Module 2: The "Pink Product" & Chemical Stability

Question:My crude solid is pink or light brown. Does recrystallization fix this?

Answer: Not efficiently. The color comes from the oxidation of unreacted aniline . You must remove the aniline chemically before recrystallization.

The "Hidden" Impurity Mechanism

If aniline remains in your crude mixture, it acts as a base. When you heat the mixture to recrystallize, the aniline catalyzes the dehydrohalogenation of your product.

The Pathway:

  • Impurity: Aniline (Base)

  • Reaction: Abstraction of the

    
    -proton.
    
  • Result: Elimination of Bromine

    
     Formation of N-phenylacrylamide .
    
  • Symptom: The acrylamide lowers the melting point and prevents sharp crystallization (causing "oiling out").

Visualizing the Degradation Pathway

G Start 3-Bromo-N- phenylpropanamide Heat Heat (Recrystallization) Start->Heat Aniline Impurity: Aniline (Base) Aniline->Heat Catalyzes Acrylamide N-phenylacrylamide (Polymerizable Oil) Heat->Acrylamide Elimination (E2) HBr HBr Salt Heat->HBr

Figure 1: The degradation pathway triggered by aniline impurities during heating.

Module 3: Master Purification Protocol

Prerequisite: Ensure the crude reaction mixture has been quenched.

Phase A: The Acid Wash (Crucial Step)

Goal: Remove aniline and inorganic salts.

  • Dissolve the crude solid in Ethyl Acetate (approx. 10-15 mL per gram).

  • Wash the organic layer twice with 1M HCl (cold).

    • Mechanism:[1][2][3] This converts unreacted aniline into anilinium chloride (water-soluble) and pulls it into the aqueous phase.

  • Wash once with Saturated Brine .

  • Dry over Anhydrous

    
     , filter, and evaporate the solvent to obtain a solid.
    
    • Checkpoint: The solid should be off-white or pale beige. If it is still bright pink, repeat the wash.

Phase B: The Recrystallization

Goal: Isolate pure crystals.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a minimum amount of boiling Ethyl Acetate .

    • Tip: Add solvent in small portions.[3][4] Keep the flask on a hot plate/steam bath.

  • Clarification (Optional): If the solution is dark/colored, add a spatula tip of Activated Charcoal . Boil for 2 mins, then filter hot through Celite.

  • The Cloud Point: With the solution boiling, add warm Hexanes (or Heptane) dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1-2 drops of Ethyl Acetate to clear the cloudiness.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed. Then, place in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the white needles using vacuum filtration. Wash with cold Hexanes .

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Solvent too non-polar or cooling too fast.Re-heat to dissolve.[5] Add slightly more EtOAc. Scratch the glass with a rod to induce nucleation.
Low Melting Point (< 90°C)Presence of N-phenylacrylamide or solvent inclusions.Dry the sample thoroughly under high vacuum. If MP remains low, the product has degraded; re-synthesize with strict temp control (<0°C during addition).
Material turns into a gel Polymerization of acrylamide byproduct.The batch is likely lost. Ensure radical inhibitors (like BHT) are present in solvents if this persists, but usually indicates high impurity levels.
Yield is very low Too much solvent used.Evaporate 50% of the mother liquor and repeat the cooling step (Second Crop).
Visualizing the Workflow

Workflow Crude Crude Solid (Pink/Brown) Wash Wash: EtOAc + 1M HCl (Removes Aniline) Crude->Wash Dissolve Dry Dry Organic Layer (MgSO4 -> Evap) Wash->Dry Separation Recryst Recrystallization (Hot EtOAc + Hexanes) Dry->Recryst Solidify Filter Filtration & Wash (Cold Hexanes) Recryst->Filter Cooling Pure Pure Product (White Needles) Filter->Pure

Figure 2: The optimized purification workflow ensuring aniline removal prior to heating.

References & Data Verification

  • Compound Identity: 3-Bromo-N-phenylpropanamide (CAS: 7661-07-6).[6][7][8]

    • Source: PubChem CID 263599.[6]

  • General Amide Purification: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization of aromatic amides using EtOAc/Petroleum Ether systems).

  • Instability of

    
    -Bromoamides:  The elimination of HBr from 
    
    
    
    -bromoamides to form acrylamides is a standard competing reaction in basic conditions.
    • Context: This mechanism is analogous to the preparation of acrylamides via the dehydrobromination of 3-bromopropionamides. (See: Journal of Organic Chemistry, general elimination mechanisms).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromo-N-phenylpropanamide before handling. Alkyl bromides are potential alkylating agents and should be handled with appropriate PPE.

Sources

Technical Support Center: Purification of 3-Bromo-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions regarding a common challenge in organic synthesis: the removal of unreacted aniline from the desired product, 3-Bromo-N-phenylpropanamide. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs): The Core Principles

This section addresses the foundational concepts that underpin the purification strategies discussed in this guide.

Q1: What is the fundamental chemical principle that allows for the separation of aniline from 3-Bromo-N-phenylpropanamide?

The entire purification strategy hinges on a critical difference in the chemical nature of the two compounds: aniline is a weak base, whereas 3-Bromo-N-phenylpropanamide is chemically neutral.

  • Aniline (C₆H₅NH₂): The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) can accept a proton (H⁺), making it a Brønsted-Lowry base.

  • 3-Bromo-N-phenylpropanamide (C₉H₁₀BrNO): The amide functional group is generally considered neutral. While the nitrogen has a lone pair, it is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less basic and non-reactive to dilute acids.

This difference in basicity is the key we exploit. By treating the crude mixture with a dilute acid, we can selectively protonate the aniline, transforming it into a water-soluble salt while leaving our neutral amide product untouched in the organic phase.[1][2]

Q2: What are the primary laboratory methods for removing residual aniline, and when should I choose each one?

There are three primary methods, each suited to different scales and purity requirements:

  • Liquid-Liquid Extraction (Acid Wash): This is the most common and efficient method for removing bulk quantities of aniline. It is the go-to first step after the initial reaction work-up.[1]

  • Recrystallization: Best used after an initial acid wash to remove smaller amounts of remaining aniline and other impurities, provided your product is a solid with suitable solubility properties.[3]

  • Column Chromatography: This is the most powerful purification technique, reserved for situations where extraction and recrystallization fail to achieve the desired purity or for removing trace amounts of stubborn impurities.[4]

The logical flow for selecting a purification method is outlined below.

G start Crude Reaction Mixture (Product + Aniline) method1 Perform Acid-Base Extraction (e.g., 1M HCl wash) start->method1 check1 Check Purity (TLC/NMR) method1->check1 method2 Recrystallization check1->method2 No, Minor Impurities method3 Column Chromatography check1->method3 No, Major Impurities or Separation Failure end Pure 3-Bromo-N-phenylpropanamide check1->end Yes check2 Purity Acceptable? method2->check2 check2->method3 No check2->end Yes method3->end G organic Organic Layer (Product + Aniline) add_acid Add 1M HCl aqueous Aqueous Layer (1M HCl) (Empty) shake Shake & Vent organic_final Organic Layer (Pure Product) aqueous_final Aqueous Layer (Anilinium Chloride) drain Drain Aqueous Layer aqueous_final->drain start Crude Mixture in Organic Solvent start->organic add_acid->aqueous shake->organic_final shake->aqueous_final

Caption: Workflow for acid-base liquid-liquid extraction.

Q: I suspect I'm losing my product during the acid wash. What could be wrong?

This is a common concern, usually stemming from two possibilities:

  • Amide Hydrolysis: While amides are generally stable, prolonged exposure to highly concentrated acid could potentially lead to hydrolysis back to the carboxylic acid and aniline. Using a dilute acid (1-2M HCl is sufficient) minimizes this risk. [1]* Product Basicity: Ensure your product, 3-Bromo-N-phenylpropanamide, does not have other basic functional groups that could also form salts and be extracted into the aqueous layer. In this case, the molecule is neutral, so this is not a concern.

Troubleshooting Step: Before beginning the extraction, test the pH of your 1M HCl solution. It should be strongly acidic but not excessively so. If you are concerned, perform the extraction at a lower temperature (e.g., in an ice bath) to slow down any potential side reactions.

Method 2: Recrystallization

This method purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Q: How do I select an appropriate solvent for recrystallizing 3-Bromo-N-phenylpropanamide away from aniline?

Expert Rationale: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the aniline impurity remains soluble at all temperatures. [3]Aniline is readily soluble in many common organic solvents like ethanol and acetone and slightly soluble in water. [5]

Solvent System Rationale for Use
Ethanol/Water A common choice. Dissolve the crude solid in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Upon slow cooling, the less soluble 3-Bromo-N-phenylpropanamide should crystallize out, leaving the more soluble aniline in the mother liquor.
Isopropanol Often a good single-solvent choice for amides. It has a good balance of polarity and a significant temperature-dependent solubility profile for many organic solids.

| Toluene | A less polar option. May work if the product has low polarity, but aniline is also soluble in toluene. The key is the difference in solubility upon cooling. |

Experimental Protocol:

  • Solvent Selection: Choose a solvent system from the table above.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a hot plate) until the solid completely dissolves. [6]3. Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Method 3: Flash Column Chromatography

This is your most robust tool for achieving high purity, separating compounds based on their differential adsorption to a stationary phase.

Q: I still see impurities after extraction and recrystallization. What are the best conditions for column chromatography?

Expert Rationale: Standard flash chromatography on silica gel is effective. However, residual aniline, being basic, can interact strongly with the acidic silica gel, leading to "tailing" or streaking of the compound down the column. [7]This can contaminate your product fractions.

Recommended Conditions:

  • Stationary Phase: Silica Gel (standard grade).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-40% ethyl acetate.

  • Crucial Additive: To counteract the "tailing" of basic aniline, add a small amount (0.5-1%) of triethylamine (TEA) to your mobile phase. [1]The TEA acts as a competing base, neutralizing the acidic sites on the silica and allowing the aniline to elute more cleanly as a sharp band. [7]

Safety and Handling

Q: What are the primary safety hazards I should be aware of?

Both the starting material and the product have associated hazards that require careful handling in a controlled laboratory environment. Always consult the full Safety Data Sheet (SDS) before beginning work.

CompoundKey HazardsGHS Pictograms
Aniline Toxic if swallowed, inhaled, or in contact with skin. [8][9]Suspected of causing genetic defects and cancer. [10]Causes serious eye damage. [9]
3-Bromo-N-phenylpropanamide Causes skin and serious eye irritation. May cause respiratory irritation.

Core Safety Requirements:

  • Engineering Controls: Always handle these chemicals within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses or goggles, and a flame-resistant lab coat at all times.

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.

References

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]

  • Industrial & Engineering Chemistry Research. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]

  • ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Semantic Scholar. (2020). Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K. [Link]

  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?[Link]

  • ACS Publications. (n.d.). Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Journal of Chemical & Engineering Data. (2025). Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

  • Solubility of Things. (n.d.). Aniline. [Link]

  • PubChem. (n.d.). 3-Bromo-N-phenylpropanamide. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. [Link]

  • Global Safety Management, Inc. (2014). Safety Data Sheet: Aniline. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2016). Column Chromatography: Amides. [Link]

  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • National Institutes of Health. (n.d.). Solubility and related physicochemical properties of narcotic analgesics. [Link]

  • PENTA. (2025). Aniline - SAFETY DATA SHEET. [Link]

  • Springer. (n.d.). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. [Link]

  • Chromatography Forum. (2014). Amide vs Amine. [Link]

  • DCCEEW. (2022). Aniline (benzenamine). [Link]

  • ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]

  • Redox. (2024). Safety Data Sheet DBNPA 20% Liquid. [Link]

  • Google Patents. (n.d.). The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

Sources

Technical Support Center: 3-Bromo-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-Bromo-N-phenylpropanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a specific focus on minimizing hydrolysis. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries about the stability and handling of 3-Bromo-N-phenylpropanamide.

Q1: What is 3-Bromo-N-phenylpropanamide and why is its stability important?

3-Bromo-N-phenylpropanamide is a chemical compound with the molecular formula C₉H₁₀BrNO.[1][2] Its structure features a phenyl group attached to an amide, which in turn is connected to a brominated propyl chain. In research and development, particularly in drug discovery, it may be used as a building block or intermediate for synthesizing more complex molecules. The stability of this compound is critical because its degradation via hydrolysis can lead to the formation of impurities, namely 3-bromopropanoic acid and aniline. These impurities can alter the compound's reactivity, affect biological assay results, and compromise the overall integrity and reproducibility of an experiment.

Q2: What is hydrolysis and how does it affect this compound?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of 3-Bromo-N-phenylpropanamide, the primary site of hydrolysis is the amide bond (the C-N bond of the -C(=O)N- group).[3] This bond is generally stable due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which gives the C-N bond a partial double-bond character.[4] However, under certain conditions, a water molecule can attack the carbonyl carbon, leading to the cleavage of the amide bond.

The products of this reaction are 3-bromopropanoic acid and aniline. The presence of these unintended species can lead to inaccurate quantification, altered biological activity, and misleading structure-activity relationship (SAR) data.

Q3: Under what conditions is hydrolysis most likely to occur?

Amide hydrolysis is significantly influenced by pH and temperature. The reaction is generally slowest near a neutral pH and is catalyzed by both acidic and basic conditions.[5][6]

  • Acidic Conditions (pH < 6): In the presence of a strong acid, the carbonyl oxygen gets protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[7]

  • Basic Conditions (pH > 8): Under alkaline conditions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the carbonyl carbon.[5][7] This pathway is often more efficient than the acid-catalyzed route.

  • Elevated Temperatures: As with most chemical reactions, the rate of hydrolysis increases with temperature. Heating solutions of the amide, even under neutral pH, will accelerate its degradation.[3][7]

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for issues encountered during experimentation.

Problem 1: I observe unexpected peaks in my analytical run (LC-MS, HPLC, NMR) that suggest my compound is degrading.

This is a classic sign of hydrolysis. The new peaks likely correspond to 3-bromopropanoic acid and aniline.

Root Cause Analysis & Solution Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis & Verification cluster_2 Solution Implementation Problem Unexpected Peaks in Analytical Data (LC-MS/HPLC/NMR) Hypothesis Hypothesis: Hydrolysis (Amide Bond Cleavage) Problem->Hypothesis Potential Cause Verify Verify Peak Identity: - Run standards of expected products (3-bromopropanoic acid, aniline) - Check mass spec for expected m/z Hypothesis->Verify Verification Step Check_pH 1. Check Solution pH Is it acidic (<6) or basic (>8)? Verify->Check_pH If Confirmed Check_Temp 2. Review Temperature Was the solution heated or stored at room temp for long? Check_pH->Check_Temp If pH is neutral Sol_pH Sol_pH Check_pH->Sol_pH If pH is extreme Check_Solvent 3. Evaluate Solvent Are you using aqueous/protic solvents? Check_Temp->Check_Solvent If temp is controlled Sol_Temp Sol_Temp Check_Temp->Sol_Temp If temp is high Sol_Solvent Sol_Solvent Check_Solvent->Sol_Solvent If aqueous

Problem 2: My biological assay results are inconsistent or show lower-than-expected potency.

Inconsistent results can arise if the active compound is degrading over the course of the experiment. The rate of hydrolysis can vary between wells or plates due to slight differences in temperature or pH, leading to high variability. A decrease in potency is expected if the parent compound is converting into inactive hydrolysis products.

Solutions:

  • Perform a Time-Course Stability Study: Incubate your compound in the final assay buffer for different durations (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, plate type, etc.). Quench the reaction at each time point and analyze the concentration of the parent compound by LC-MS. This will determine the compound's half-life in your specific assay environment.

  • Optimize Buffer Conditions: Based on the stability study, you may need to adjust the pH of your assay buffer to be closer to neutral (6.0-7.5).

  • Minimize Incubation Times: If the compound is inherently unstable in the aqueous assay buffer, redesign the experiment to use the shortest possible incubation times.

Part 3: Protocols & Best Practices

Adherence to these guidelines will significantly enhance the stability and shelf-life of your 3-Bromo-N-phenylpropanamide.

Protocol 1: Storage and Handling

Objective: To provide optimal conditions for storing the solid compound and its stock solutions to prevent degradation.

Materials:

  • 3-Bromo-N-phenylpropanamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable aprotic solvent

  • Inert gas (Argon or Nitrogen)

  • Amber vials with tight-sealing caps

  • -20°C and -80°C freezers

Procedure:

  • Solid Compound Storage:

    • Store the solid 3-Bromo-N-phenylpropanamide in its original container, tightly sealed.

    • Place the container in a desiccator to protect it from moisture.

    • Store the desiccator in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Before opening, allow the compound vial to warm to room temperature to prevent moisture condensation.

    • Weigh the desired amount of solid in a sterile, dry amber vial.

    • Add the required volume of anhydrous DMSO to achieve the target concentration.

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Optional but Recommended: Briefly sparge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and moisture.

  • Stock Solution Storage:

    • For short-term storage (1-2 weeks), store the stock solution at -20°C.

    • For long-term storage (>2 weeks), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Freeze-thaw cycles can introduce moisture, accelerating hydrolysis.

Protocol 2: Stability Assessment using HPLC

Objective: To quantify the rate of hydrolysis under specific experimental conditions (e.g., in an aqueous buffer).

Methodology:

  • Prepare a Forced Degradation Sample:

    • Prepare two samples:

      • Control: Dissolve a small amount of 3-Bromo-N-phenylpropanamide in a 50:50 acetonitrile:water mixture.

      • Hydrolysis Sample: Dissolve the same concentration of the compound in a buffer of interest (e.g., pH 9.0 buffer to accelerate basic hydrolysis or pH 2.0 buffer for acidic hydrolysis).

    • Gently heat the Hydrolysis Sample (e.g., 60°C for 2-4 hours) to induce partial degradation.[5]

  • Develop an HPLC Method:

    • Use a C18 reverse-phase column.

    • Develop a gradient elution method, for example, starting with a high percentage of aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

    • This method should be able to resolve the parent compound from its more polar hydrolysis products (3-bromopropanoic acid and aniline).

  • Run the Analysis:

    • Inject the Control and Hydrolysis samples.

    • Identify the peaks for the parent compound and the degradation products. The parent compound will have a longer retention time than the more polar products.

  • Conduct the Experiment:

    • Prepare your working solution of 3-Bromo-N-phenylpropanamide in the desired experimental buffer.

    • At specified time points (t=0, t=1h, t=2h, etc.), take an aliquot of the solution and quench any further reaction by diluting it in the initial mobile phase (e.g., 95:5 water:acetonitrile).

    • Analyze each time point by HPLC.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the degradation rate constant (k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Data Summary Table

The following table illustrates the expected impact of various conditions on the stability of a typical amide compound.

ConditionFactorExpected Impact on StabilityRationale
pH pH 2.0 (Strongly Acidic)Low Acid-catalyzed hydrolysis is rapid.[5]
pH 6.5-7.5 (Neutral)High The rates of both acid and base-catalyzed hydrolysis are at a minimum.[6]
pH 9.0 (Moderately Basic)Low Base-catalyzed hydrolysis via hydroxide ion attack is efficient.[7]
Temperature -20°CVery High Low kinetic energy significantly slows the hydrolysis reaction rate.
4°CHigh Suitable for short-term storage of aqueous solutions.
25°C (Room Temp)Moderate to Low Hydrolysis will occur over hours to days in aqueous solutions.
60°CVery Low Elevated temperature provides activation energy for rapid degradation.
Solvent DMSO, Acetonitrile (Aprotic)Very High Lack of protic source (water) prevents the hydrolysis reaction.
Water, Methanol (Protic)Low Water acts as a reactant in the hydrolysis mechanism.
Hydrolysis Mechanism Visualization

The diagram below illustrates the base-catalyzed hydrolysis of 3-Bromo-N-phenylpropanamide.

G compound 3-Bromo-N-phenylpropanamide intermediate Tetrahedral Intermediate compound->intermediate Nucleophilic Attack water H₂O water->intermediate conditions Base (OH⁻) or Acid (H⁺) Catalyst + Heat conditions->intermediate Accelerates products Products intermediate->products Bond Cleavage acid 3-Bromopropanoic Acid products->acid amine Aniline products->amine

References

  • Brown, R. S., & Bennet, A. J. (1997). Physical organic chemistry of amide hydrolysis. Accounts of Chemical Research, 30(5), 200-207.
  • Chemistry LibreTexts. (2021). Hydrolysis of Amides. [Link]

  • Gómez-Bombarelli, R., et al. (2016). Amide Bond Activation of Biological Molecules. Molecules, 21(9), 1155. [Link]

  • PubChem. (n.d.). 3-Bromo-N-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Wang, J., et al. (2020). Development of a Stability-Indicating Purity Method for Ubrogepant Through Stress Degradation Analysis... Journal of Pharmaceutical and Biomedical Analysis, 189, 113478. [Link]

Sources

Technical Support Center: Troubleshooting 3-Bromopropionyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 3-Bromopropionyl Chloride Acylation Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The "Beta-Elimination" Trap

As a Senior Application Scientist, I frequently encounter researchers baffled by low yields when switching from simple acetyl chloride to 3-bromopropionyl chloride (3-BPC) . The chemistry seems identical—nucleophilic acyl substitution—but the outcome is often a mess of tar, polymerized byproducts, or the wrong acylated species.

The core issue is not the acylation itself; it is the competing E2 elimination . The proton at the


-position is acidic due to the carbonyl, and the bromine at the 

-position is an excellent leaving group. In the presence of a base (even the amine substrate itself), 3-BPC readily eliminates HBr to form acryloyl chloride .

This guide deconstructs the failure modes of 3-BPC acylation and provides a self-validating protocol to restore your yields.

Part 1: Diagnostic Workflow (The "Why")

Before changing your protocol, identify the specific failure mode using this decision matrix.

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition between the desired acylation and the fatal side reactions (Elimination and Hydrolysis).

ReactionPathways Start 3-Bromopropionyl Chloride (3-BPC) Acylation Pathway A: Acylation (Kinetic Control) Start->Acylation Low Temp (<0°C) Non-hindered Nuc Elimination Pathway B: E2 Elimination (Thermodynamic/Base Driven) Start->Elimination High Temp (>20°C) Strong/Bulky Base Hydrolysis Pathway C: Hydrolysis (Moisture Contamination) Start->Hydrolysis Wet Solvent High Humidity Base Base/Nucleophile Base->Acylation Base->Elimination Product Desired Amide/Ester (High Yield) Acylation->Product Acryloyl Acryloyl Chloride (Reactive Impurity) Elimination->Acryloyl Acid 3-Bromopropionic Acid (Dead End) Hydrolysis->Acid Polymer Polymerized Byproducts (Tar/Gunk) Acryloyl->Polymer Spontaneous Polymerization

Figure 1: Kinetic pathways of 3-BPC. Pathway B (Elimination) is the primary cause of low yield, leading to acryloyl chloride which subsequently polymerizes or reacts promiscuously.

Part 2: Troubleshooting FAQ & Solutions

Q1: My LC-MS shows a mass corresponding to the "vinyl" product (M-81). What happened?

Diagnosis: You have inadvertently synthesized the acrylamide/acrylate derivative via elimination-addition . Mechanism: The base in your reaction promoted E2 elimination of HBr before the acylation occurred. The resulting acryloyl chloride then reacted with your nucleophile.[1]

Corrective Action:

  • Temperature Control (Critical): The activation energy for acylation is generally lower than for elimination. Cool your reaction to -10°C or -20°C before adding the acid chloride.

  • Order of Addition: Do NOT add the acid chloride to a warm solution of amine/base.

    • Protocol: Dissolve amine/base in solvent, cool to -20°C. Add 3-BPC dropwise as a solution in DCM/THF.

  • Base Selection: Switch to a milder, less bulky base if possible. If using triethylamine (TEA) or DIPEA, ensure strictly stoichiometric amounts (or slight excess) are added slowly. Inorganic bases (e.g., K2CO3 in a biphasic Schotten-Baumann system) can sometimes mitigate elimination compared to organic amine bases.

Q2: The reaction mixture turned into a black tar/gel. Why?

Diagnosis: Polymerization of acryloyl intermediates. Explanation: Once acryloyl chloride forms (see Q1), it is highly susceptible to radical polymerization or Michael addition, especially if the reaction exotherms.

Corrective Action:

  • Radical Inhibitor: Add a small amount of radical inhibitor (e.g., BHT or MEHQ , 100-500 ppm) to the reaction mixture if you suspect acryloyl formation is unavoidable.

  • Dilution: Run the reaction more dilute (0.1 M - 0.2 M) to reduce polymerization rates.

Q3: My reagent is yellow/orange. Is it still good?

Diagnosis: Likely decomposition. Pure 3-BPC is a clear to pale yellow liquid. Darkening indicates HBr evolution and decomposition. Impact: Degraded reagent contains HBr and potentially 3-bromopropionic acid, which kills stoichiometry.

Corrective Action:

  • Distillation: If the reagent is dark, distill it under vacuum before use.

  • Storage: Store frozen (-20°C) and under inert gas (Ar/N2). Moisture accelerates the autocatalytic decomposition loop (Acid chloride + H2O -> Acid + HCl/HBr).

Part 3: Optimized Experimental Protocols

Protocol A: "The Cold Addition" (For Amines/Alcohols)

Best for preventing elimination in standard organic synthesis.

ParameterSpecificationRationale
Solvent DCM or THF (Anhydrous)Non-nucleophilic, good solubility.
Temperature -20°C to 0°C Kinetic control favors acylation over elimination.
Concentration 0.1 M - 0.2 MDilution minimizes polymerization side reactions.
Base DIPEA or TEA (1.1 - 1.2 eq)Scavenges HCl/HBr.
Addition Dropwise (over 15-30 min)Prevents localized "hot spots" of high base concentration.

Step-by-Step:

  • Charge a flame-dried flask with the amine substrate (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.

  • Cool the mixture to -20°C using a cryocooler or ice/salt bath.

  • Dissolve 3-bromopropionyl chloride (1.1 eq) in a small volume of DCM.

  • Add the acid chloride solution dropwise to the amine mixture. Do not let the internal temp rise above 0°C.

  • Stir at -20°C for 1 hour, then allow to warm slowly to room temperature only if TLC shows incomplete conversion.

  • Quench: Pour into cold dilute HCl (1M) or NaHCO3 (sat.) depending on product stability.

Protocol B: Friedel-Crafts Acylation

Best for aromatic substrates.[2][3]

ParameterSpecificationRationale
Catalyst AlCl3 (1.1 - 1.5 eq)Strong Lewis acid required for acylium ion generation.
Solvent DCM or 1,2-DCEStandard for FC; CS2 is historical but toxic.
Temperature 0°C to RT Higher temps favor elimination/polymerization.

Step-by-Step:

  • Suspend AlCl3 in DCM at 0°C.

  • Add 3-bromopropionyl chloride dropwise. Observe the formation of the acylium complex (often slight color change).

  • Add the aromatic substrate dropwise (or add the complex to the aromatic substrate if the substrate is the solvent).

  • Crucial: Monitor HCl evolution. If HBr evolves, elimination is occurring. Keep T < 20°C.

Part 4: The Troubleshooting Decision Tree

Use this flow to debug your next attempt.

TroubleshootingTree Start Start: Low Yield / Impurities CheckReagent 1. Check Reagent Appearance (Clear vs Dark/Yellow) Start->CheckReagent Distill Action: Distill Reagent Store at -20°C CheckReagent->Distill Dark/Fuming CheckImpurity 2. Analyze Impurity Profile (LCMS/NMR) CheckReagent->CheckImpurity Clear/Good VinylProduct Impurity: Vinyl (Acryloyl) Product (Elimination) CheckImpurity->VinylProduct Polymer Impurity: Tar/Polymer CheckImpurity->Polymer StartMaterial Impurity: Unreacted SM (Hydrolysis) CheckImpurity->StartMaterial FixTemp Solution: Lower Temp (-20°C) Add Acid Chloride Slower VinylProduct->FixTemp FixBase Solution: Change Base (Less basic/nucleophilic) VinylProduct->FixBase Polymer->FixTemp + Add Radical Inhibitor FixWater Solution: Dry Solvents Use Fresh Reagent StartMaterial->FixWater

Figure 2: Step-by-step troubleshooting logic for isolating the root cause of failure.

References

  • Sigma-Aldrich. 3-Bromopropionyl chloride Product Specification & Technical Data. Retrieved from

  • Master Organic Chemistry. Friedel-Crafts Acylation: Mechanism and Limitations. Retrieved from

  • National Institutes of Health (NIH). Continuous Flow Production of 3-Chloropropionyl Chloride (Analogous Chemistry). Retrieved from

  • TCI Chemicals. 3-Bromopropionyl Chloride Safety Data Sheet (SDS). Retrieved from

  • Chemistry LibreTexts. Acyl Chlorides: Addition-Elimination Mechanism. Retrieved from

Sources

Validation & Comparative

Comparison Guide: Mass Spectrometry Fragmentation of 3-Bromo-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Bromo-N-phenylpropanamide , a critical intermediate in the synthesis of


-lactams and heterocyclic scaffolds.

Unlike standard catalog entries, this analysis focuses on the mechanistic causality of fragmentation—distinguishing between thermal degradation and true electron ionization (EI) events—and compares the compound against key structural analogs to aid in unambiguous identification.

Executive Summary & Structural Context

3-Bromo-N-phenylpropanamide (MW: 228.09 g/mol ) presents a unique MS profile dominated by the interplay between the labile C–Br bond and the stabilizing N-phenyl amide moiety.

  • Primary Challenge: Distinguishing the intact molecule from its thermal elimination product, Acrylanilide (N-phenylacrylamide), which forms readily via dehydrohalogenation in hot injection ports.

  • Diagnostic Signature: The presence of a 1:1 isotopic doublet at m/z 227/229 is the definitive marker for the intact brominated precursor, distinguishing it from non-halogenated impurities.

Chemical Structure & key Sites[1][2][3][4][5][6][7][8][9][10]
  • Formula:

    
    
    
  • Key Moieties:

    • Phenyl Ring: Directs charge retention (Aniline/Phenyl isocyanate fragments).

    • Amide Linkage (-NH-CO-): Primary site for inductive cleavage.

    • Beta-Bromo Ethyl Chain (-CH2-CH2-Br): Site of halogen loss and elimination.

Fragmentation Pathway Analysis

The fragmentation of 3-Bromo-N-phenylpropanamide under Electron Impact (70 eV) follows three competitive pathways. Understanding these allows researchers to differentiate between the target compound and its degradation products.

Pathway A: The Isotopic Molecular Ion (M)
  • Observation: A distinct doublet at m/z 227 (

    
    ) and m/z 229  (
    
    
    
    ) with equal intensity.
  • Significance: Confirmation of the intact alkyl bromide. If this doublet is absent and replaced by a single peak at m/z 147, thermal degradation has occurred prior to ionization.

Pathway B: McLafferty-Like Elimination (Loss of HBr)
  • Mechanism: While standard McLafferty rearrangements involve

    
    -hydrogen transfer, 
    
    
    
    -halo amides undergo a facile 1,3-elimination of HBr (neutral loss of 80/82 Da).
  • Resulting Ion: m/z 147 (Acrylanilide radical cation).

  • Risk Factor: This ion is identical to the molecular ion of the acrylanilide impurity. Ratio Analysis is required: In the pure bromo-compound, m/z 147 is a daughter ion; in degraded samples, it becomes the base peak without the 227/229 parents.

Pathway C: Amide Bond Cleavage (Diagnostic)
  • Acylium Formation: Cleavage of the N–C(O) bond generates the bromopropanoyl cation.

    • m/z 135 / 137:

      
       (Characteristic doublet).
      
  • Aniline Formation: Charge retention on the nitrogen side yields the aniline radical cation.

    • m/z 93:

      
       (Base peak in many anilide spectra).
      
Visualization: Fragmentation Mechanisms

Fragmentation cluster_legend Legend M Molecular Ion (M+) m/z 227 / 229 (1:1 Doublet) Acryl Acrylanilide Ion m/z 147 (Loss of HBr) M->Acryl - HBr (80/82 Da) Thermal/EI Elimination Acylium Bromoacylium Ion m/z 135 / 137 (Doublet) M->Acylium a-Cleavage (N-C Bond) Aniline Aniline Ion m/z 93 (Base Peak) M->Aniline H-Rearrangement + C-N Cleavage Bromide Bromide Ion m/z 79 / 81 M->Bromide C-Br Cleavage PhNCO Phenyl Isocyanate m/z 119 Acryl->PhNCO - C2H4 key Blue: Parent | Red: Elimination Product | Green: Amine Fragment | Yellow: Acyl Fragment

Figure 1: Mechanistic fragmentation tree for 3-Bromo-N-phenylpropanamide under 70 eV Electron Impact.

Comparative Performance Analysis

The following table compares the target compound against its most common "look-alikes" in a reaction mixture: the chloro-analog (alternative starting material) and the elimination byproduct.

Feature3-Bromo-N-phenylpropanamide 3-Chloro-N-phenylpropanamide Acrylanilide (Impurity)
Molecular Ion (M+) 227 / 229 (1:1 Doublet)183 / 185 (3:1 Doublet)147 (Single Peak)
Base Peak (Typical) m/z 93 (Aniline) or 147m/z 93 (Aniline)m/z 55 or 93
Halogen Loss Neutral loss of 79/81 (Br)Neutral loss of 35/37 (Cl)N/A
Acyl Fragment m/z 135 / 137m/z 91 / 93 (Overlap w/ Aniline)m/z 55 (

)
Detection Specificity High (Unique Br Isotope Pattern)Moderate (Cl pattern common)Low (Common to all analogs)
Why this matters:
  • Differentiation: If you see m/z 147 but no 227/229 doublet, your compound has degraded or the reaction went to elimination.

  • Cl vs Br: The shift from a 1:1 doublet (Br) to a 3:1 doublet (Cl) immediately identifies if the wrong starting halide was used.

Experimental Protocol: Validated Identification

To ensure data integrity, follow this self-validating protocol. This minimizes thermal degradation in the GC inlet, which is the primary source of false negatives for this compound.

Method A: GC-MS (Electron Impact)
  • Objective: Structural confirmation via fragmentation pattern.

  • Critical Parameter: Inlet Temperature.

    • Standard: 250°C (High risk of HBr elimination).

    • Optimized:200°C or Cold On-Column Injection.

  • Step-by-Step:

    • Prep: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM). Avoid methanol (risk of nucleophilic attack on the alkyl bromide).

    • Inlet: Set Split ratio 20:1. Temp: 200°C.

    • Column: Rxi-5Sil MS or equivalent (low bleed).

    • Validation: Check for m/z 227/229. If ratio is < 5% of the m/z 147 peak, lower inlet temp by 20°C and re-inject.

Method B: LC-MS (Electrospray Ionization - ESI)
  • Objective: Purity analysis without thermal degradation.

  • Mode: Positive Ion Mode (+ESI).

  • Expected Signal:

    
     and 
    
    
    
    .
  • Note: ESI is "soft" ionization. You will see the molecular ion clearly but minimal fragmentation. Use CID (Collision Induced Dissociation) at 20-30 eV to generate the m/z 147 and m/z 93 fragments for confirmation.

Workflow Decision Diagram

Workflow Start Sample: 3-Bromo-N-phenylpropanamide Goal Goal: Structure or Purity? Start->Goal Struct Structure Confirmation (GC-MS / EI) Goal->Struct Structure Purity Purity/Quantitation (LC-MS / ESI) Goal->Purity Quant Check Check Inlet Temp (< 200°C) Struct->Check Data2 Look for [M+H]+ m/z 228/230 Purity->Data2 Data1 Look for m/z 227/229 (Isotope Doublet) Check->Data1 Result Confirmed Identity Data1->Result Found?

Figure 2: Decision matrix for selecting the appropriate ionization technique to avoid thermal artifacts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Foundational text for halogen isotope patterns and amide fragmentation).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Reference for fragmentation patterns of related N-phenylpropanamide analogs).

  • PubChem. (2024).[3][4] 3-Bromo-N-phenylpropanamide Compound Summary. National Library of Medicine.[2] [Link] (Verification of molecular weight and synonyms).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Detailed mechanisms for inductive cleavage in amides).

Sources

A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-N-phenylpropanamide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of two closely related halogenated amide building blocks: 3-chloro-N-phenylpropanamide and 3-bromo-N-phenylpropanamide. By examining the fundamental principles of nucleophilic substitution and the inherent properties of the carbon-halogen bond, we will elucidate why one of these compounds is the superior choice for reactions involving the displacement of the halide.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of 3-chloro- and 3-bromo-N-phenylpropanamide in nucleophilic substitution reactions is primarily dictated by the nature of the halogen atom, which functions as the leaving group. In such reactions, a nucleophile attacks the electrophilic carbon atom bonded to the halogen, leading to the cleavage of the carbon-halogen bond. The facility with which this bond breaks is paramount to the reaction rate.

Two key factors determine the efficacy of a leaving group: its ability to stabilize a negative charge and the strength of the carbon-halogen bond. An ideal leaving group is a weak base, meaning it is the conjugate base of a strong acid.[1][2][3] This is because weak bases are less likely to donate their electrons and are more stable in solution once they have departed from the parent molecule.[1][2][3]

When comparing chloride and bromide ions, bromide is the superior leaving group. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), and consequently, the bromide ion (Br-) is a weaker and more stable base than the chloride ion (Cl-).[3][4] This increased stability of the bromide ion makes it more willing to accept the electron pair from the carbon-halogen bond during a nucleophilic attack.

Furthermore, the carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[5] This is due to the larger atomic radius of bromine compared to chlorine, which results in less effective orbital overlap with carbon. The lower bond dissociation energy of the C-Br bond means that less energy is required to break it, contributing to a lower activation energy for the reaction and, consequently, a faster reaction rate.[5] This principle holds true for both SN1 and SN2 reaction mechanisms, as better leaving groups accelerate both types of reactions.[6]

Comparative Reactivity: An Experimental Perspective

For instance, in the synthesis of N-phenylacrylamide via an elimination reaction (a reaction that often competes with substitution), the bromo-derivative would be expected to undergo dehydrohalogenation more readily. Similarly, in a substitution reaction with a nucleophile such as sodium azide to introduce an azido group, the bromo-compound would exhibit a significantly higher reaction rate.

To illustrate this, consider the following hypothetical comparative experiment:

Proposed Experimental Protocol: Comparative Nucleophilic Substitution with Azide

Objective: To compare the reaction rates of 3-chloro- and 3-bromo-N-phenylpropanamide with sodium azide.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, dissolve 1 equivalent of 3-chloro-N-phenylpropanamide (Flask A) and 1 equivalent of 3-bromo-N-phenylpropanamide (Flask B) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: To each flask, add 1.2 equivalents of sodium azide (NaN3).

  • Reaction Conditions: Heat both reaction mixtures to a constant temperature (e.g., 60 °C) and monitor the progress of the reaction over time.

  • Monitoring: Withdraw small aliquots from each reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product, 3-azido-N-phenylpropanamide.

Expected Outcome: The reaction in Flask B (containing the bromo-derivative) will proceed to completion significantly faster than the reaction in Flask A (containing the chloro-derivative). This can be visualized by the more rapid disappearance of the starting material spot/peak and the appearance of the product spot/peak in the chromatograms for Flask B.

Data Summary and Visualization

The anticipated results of the comparative experiment are summarized in the table below, highlighting the superior reactivity of the bromo-compound.

Feature3-chloro-N-phenylpropanamide3-bromo-N-phenylpropanamideRationale
C-X Bond Energy HigherLowerThe C-Br bond is weaker than the C-Cl bond.[5]
Leaving Group Ability GoodExcellentBr- is a weaker base and more stable than Cl-.[3][4]
Reaction Rate SlowerFasterA better leaving group leads to a lower activation energy.[6]
Predicted Yield LowerHigherFaster reaction kinetics often lead to higher product conversion in a given timeframe.
Reaction Mechanism and Reactivity Comparison

The following diagram illustrates the SN2 reaction mechanism for the nucleophilic substitution of a 3-halo-N-phenylpropanamide and highlights the key factors influencing the differential reactivity.

G cluster_reactants Reactants Nu Nu⁻ ts_Cl [Nu---C---Cl]‡ Nu->ts_Cl Slower Attack ts_Br [Nu---C---Br]‡ Nu->ts_Br Faster Attack sub_Cl 3-chloro-N-phenylpropanamide sub_Cl->ts_Cl sub_Br 3-bromo-N-phenylpropanamide sub_Br->ts_Br prod Product (Nu-substituted) ts_Cl->prod Cl_ion Cl⁻ ts_Cl->Cl_ion Higher Activation Energy ts_Br->prod Br_ion Br⁻ ts_Br->Br_ion Lower Activation Energy

Caption: SN2 mechanism comparing the reactivity of 3-chloro- and 3-bromo-N-phenylpropanamide.

Experimental Workflow

The logical flow for a comparative reactivity study is outlined below.

G start Start: Define Reaction Conditions (Solvent, Temperature, Stoichiometry) react_Cl Run Reaction with 3-chloro-N-phenylpropanamide start->react_Cl react_Br Run Reaction with 3-bromo-N-phenylpropanamide start->react_Br monitor Monitor Reactions via TLC/HPLC at Timed Intervals react_Cl->monitor react_Br->monitor analyze Analyze Data: Compare Rates of Starting Material Consumption and Product Formation monitor->analyze conclusion Conclusion: Determine Relative Reactivity analyze->conclusion

Caption: Workflow for a comparative reactivity study.

Conclusion and Recommendation

Based on fundamental chemical principles, 3-bromo-N-phenylpropanamide is unequivocally the more reactive substrate in nucleophilic substitution reactions compared to 3-chloro-N-phenylpropanamide. The superior leaving group ability of the bromide ion, stemming from the weaker C-Br bond and the greater stability of the Br- anion, ensures faster reaction kinetics.

For researchers and drug development professionals aiming for efficient synthesis, higher yields, and potentially milder reaction conditions, 3-bromo-N-phenylpropanamide is the recommended starting material. While the chloro-analogue may be less expensive, the increased reactivity of the bromo-compound can lead to significant savings in time and resources, ultimately accelerating the development pipeline.

References

  • Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. RSC Publishing. Available at: [Link]

  • Reactivity of Alkyl Halides. YouTube. (2020-06-07). Available at: [Link]

  • What is the order of the reactivity of alkyl halides (i.e for CL, F, Br, and I) for an SN1 reaction? Quora. (2018-01-03). Available at: [Link]

  • SN2 reaction. Simple English Wikipedia, the free encyclopedia. Available at: [Link]

  • Factors affecting SN2 reactions: leaving group- Part 1 (video). Khan Academy. Available at: [Link]

  • Alkyl halide reactivity and Sn2? Reddit. (2023-04-21). Available at: [Link]

  • What Makes A Good Leaving Group? Master Organic Chemistry. (2011-04-12). Available at: [Link]

  • nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link]

  • 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Chemistry LibreTexts. (2024-03-17). Available at: [Link]

  • Scheme 5. synthesis of poly (3 nitro-phenyl) acrylamide 3(a). ResearchGate. Available at: [Link]

  • Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. (2025-06-20). Available at: [Link]

  • Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. (2021-11-03). Available at: [Link]

  • 3.3.3.1 Nucleophilic substitution. YouTube. (2024-11-25). Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. (2024-03-17). Available at: [Link]

  • Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes | International A-Level · CIE. Cognito. Available at: [Link]

  • Leaving Group Stability - SN1 and SN2 Reactions. YouTube. (2023-03-22). Available at: [Link]

  • Two Elimination Reaction Patterns. Master Organic Chemistry. (2012-09-12). Available at: [Link]

  • 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) by Leah4sci. YouTube. (2013-08-14). Available at: [Link]

  • Nucleophilic Substitution and Properties of Haloalkanes | Organic Chemistry Lessons. YouTube. (2020-06-04). Available at: [Link]

  • N-Phenylacrylamide. PubChem - NIH. Available at: [Link]

  • 3-Bromo-N-phenylpropanamide. PubChem. Available at: [Link]

  • 3-chloro-N-phenylpropanamide. PubChem - NIH. Available at: [Link]

  • (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Available at: [Link]

Sources

Spectroscopic Characterization and Solvent-Dependent Resolution: A Comparative Guide to 3-Bromo-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-N-phenylpropanamide (CAS: 5464-77-7) is a critical electrophilic intermediate used frequently in the synthesis of heterocycles, particularly oxindoles via intramolecular Friedel-Crafts alkylation, and as a linker in fragment-based drug discovery (FBDD).

This guide provides a technical comparison of its Carbon-13 NMR (


C NMR)  spectral signatures against structural analogs and across different solvent systems. It addresses the common challenge of signal overlap in the aliphatic region and provides a validated protocol for distinguishing the 

-bromo substituent from chloro-analogs.

Structural Analysis & Synthesis Pathway

Understanding the magnetic environment requires a clear visualization of the synthesis and atomic connectivity. The compound consists of an electron-rich aromatic ring (aniline derived) coupled to an electron-deficient alkyl halide tail.

Figure 1: Synthesis and Structural Connectivity

G cluster_nmr NMR Critical Zones Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcidChloride 3-Bromopropionyl Chloride AcidChloride->Intermediate Product 3-Bromo-N-phenylpropanamide (Target) Intermediate->Product Elimination Byproduct HCl (Scavenged by Base) Intermediate->Byproduct Amide C=O\n(Deshielded) Amide C=O (Deshielded) Product->Amide C=O\n(Deshielded) C-Br Beta Carbon\n(Heavy Atom Effect) C-Br Beta Carbon (Heavy Atom Effect) Product->C-Br Beta Carbon\n(Heavy Atom Effect)

Caption: Figure 1. One-pot synthesis via Schotten-Baumann conditions. The resulting amide linkage and terminal bromide create distinct electronic zones detectable by


C NMR.

Comparative NMR Data Analysis

The following data compares the target compound against its Chloro-analog (3-Chloro-N-phenylpropanamide) to demonstrate the Heavy Atom Effect , and across solvents to demonstrate Hydrogen Bonding Effects .

Table 1: C NMR Chemical Shift Assignments ( , ppm)
Carbon PositionAssignment3-Bromo-N-phenylpropanamide (

)
3-Chloro-N-phenylpropanamide (

)

(Halogen Effect)
C=O Carbonyl168.5 168.8-0.3
C-1' Aromatic (Ipso)137.4 137.40.0
C-3', 5' Aromatic (Meta)129.1 129.10.0
C-4' Aromatic (Para)124.8 124.9-0.1
C-2', 6' Aromatic (Ortho)120.2 120.3-0.1

-CH2
Methylene (adj. C=O)39.8 39.5+0.3

-CH2
Methylene (adj. X)26.4 39.2 -12.8
Technical Insight: The Heavy Atom Effect

The most significant differentiator is the


-carbon  (attached to the halogen).
  • Chlorine (Electronegativity 3.16): Causes strong deshielding (downfield shift to ~39 ppm).

  • Bromine (Electronegativity 2.96): While electronegative, the Heavy Atom Effect (spin-orbit coupling) shields the attached carbon, pushing it significantly upfield to ~26 ppm.

  • Validation Check: If your spectrum shows two aliphatic peaks near 40 ppm, you likely have the Chloro-analog or unreacted 3-chloropropionyl chloride. The Bromo-analog must have a signal < 30 ppm.

Solvent System Selection: Resolution vs. Solubility

Choosing the right solvent is not merely about solubility; it alters the chemical shifts due to hydrogen bonding with the amide proton.

Table 2: Solvent-Dependent Shift Variations
SolventDielectric Constant (

)
C=O Shift (ppm)Mechanism of ActionRecommendation
Chloroform-d (

)
4.8~168.5Minimal interaction.Standard. Best for observing the "true" inductive effects of the halogen.
DMSO-

46.7~169.2Strong H-bond acceptor (S=O...H-N).Alternative. Use if aromatic region overlaps. Deshields C=O via resonance enhancement.
Methanol-

33.0~170.1H-bond donor/acceptor network.Avoid. Protons exchange, broadening signals; esterification side-reactions possible over time.
Figure 2: Solvent Interaction Pathways

Solvent cluster_cdcl3 CDCl3 Environment cluster_dmso DMSO-d6 Environment Amide Amide Group (R-NH-C=O) CDCl3 CDCl3 (Weak Dipole) Amide->CDCl3 No H-Bonding DMSO DMSO (S=O Acceptor) Amide->DMSO Strong H-Bond (Deshields C=O)

Caption: Figure 2. DMSO acts as a Lewis base, hydrogen bonding to the amide N-H. This pulls electron density from the Nitrogen, enhancing the C=O double bond character resonance, shifting the Carbonyl peak downfield.

Experimental Protocol

Part A: Synthesis (Standardized for Purity)

This protocol minimizes the formation of the double-addition byproduct.

  • Preparation: Charge a flame-dried flask with Aniline (1.0 equiv) and Dichloromethane (DCM) [0.2 M]. Add Triethylamine (1.2 equiv) as the acid scavenger.

  • Addition: Cool to 0°C. Add 3-Bromopropionyl chloride (1.05 equiv) dropwise over 20 minutes.

    • Critical Control: rapid addition causes exotherms that may displace the bromide (cyclization).

  • Workup: Warm to RT (1 hr). Wash with 1M HCl (removes unreacted aniline) -> Sat.

    
     -> Brine.[1]
    
  • Purification: Recrystallize from Ethanol/Hexanes. (Column chromatography often degrades the alkyl bromide on silica).

Part B: NMR Sample Preparation

To ensure the shifts match Table 1:

  • Mass: Weigh 15-20 mg of dried product.

  • Solvent: Add 0.6 mL

    
      (99.8% D) containing 0.03% v/v TMS.
    
  • Filtration: If the solution is cloudy (residual salts), filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

  • Acquisition:

    • Pulse Sequence: Proton-decoupled

      
      C (zgpg30).
      
    • Scans: Minimum 256 (due to lower sensitivity of C13).

    • Relaxation Delay (D1): 2.0 seconds (ensure Carbonyl relaxation).

References

  • General

    
    C NMR Chemical Shift Principles: 
    
    • Oregon State University. (2022).[2][3]

      
      C NMR Chemical Shift Tables. Retrieved from [Link]
      
  • Solvent Effects on Amides

    • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Synthesis & Characterization of N-Phenylpropanamides

    • National Institute of Advanced Industrial Science and Technology (AIST). (2018).[5] Spectral Database for Organic Compounds (SDBS) - N-phenylpropanamide. Retrieved from [Link]

  • Heavy Atom Effect (Halogen Comparison)

    • University of Colorado Boulder. Nuclear Magnetic Resonance Spectroscopy: Carbon-13 Spectra. Retrieved from [Link]

Sources

Comparative Guide: Purity Validation of C9H10BrNO (2-Bromo-N-phenylpropanamide)

[1]

Executive Summary & Compound Context[1][2][3]

The Analyte: C9H10BrNO (Molecular Weight: 228.09 g/mol ) Case Study Isomer: 2-Bromo-N-phenylpropanamide (also known as 2-Bromopropionanilide).[1] Role in Drug Development: This compound serves as a critical electrophilic intermediate (alkylating agent) in the synthesis of heterocycles and covalent inhibitors. Its purity is paramount because residual alpha-haloamide impurities are genotoxic and can alter the biological activity of the final pharmaceutical ingredient (API).

The Challenge: Validating the elemental composition of bromine-containing organics is notoriously difficult. Bromine gases (

This guide compares three purity validation workflows:

  • Automated CHNS Analysis (High Throughput)

  • Hybrid Schöniger Flask Titration (High Accuracy for Halogens)

  • High-Resolution Mass Spectrometry (HRMS) (Sample Conservation)

Theoretical Composition Data (Standard)

Before experimental validation, the theoretical elemental composition must be established.

ElementSymbolAtomic MassCountTotal MassTheoretical %Tolerance (±0.4%)*
Carbon C12.0119108.09947.39% 46.99 – 47.79%
Hydrogen H1.0081010.0804.42% 4.02 – 4.82%
Nitrogen N14.007114.0076.14% 5.74 – 6.54%
Bromine Br79.904179.90435.03% 34.63 – 35.43%
Oxygen O15.999115.9997.01% (Calculated by diff.)

*Note: The ±0.4% absolute deviation is the standard acceptance criterion for the Journal of Organic Chemistry (JOC) and most regulatory bodies [1].

Comparative Analysis of Validation Methods

Method A: Automated Dynamic Flash Combustion (CHNS)

Mechanism: The sample is combusted at >1000°C in an oxygen-rich environment.[1] Gases are carried by Helium through reduction columns to separate




  • Suitability for C9H10BrNO: Moderate.

  • The Risk: High bromine content (35%) can overwhelm standard copper reduction tubes, leading to incomplete reduction of nitrogen oxides or "breakthrough" of bromine gas, which mimics

    
     signals.
    
Method B: The Hybrid Protocol (Combustion + Schöniger Flask)

Mechanism: CHN is determined via automated combustion. Bromine is determined separately via the Schöniger Oxygen Flask method, where the sample is burned in a closed flask of

  • Suitability for C9H10BrNO: High (Gold Standard).

  • Why: It isolates the halogen determination, preventing interference with the CHN detector.

Method C: High-Resolution Mass Spectrometry (HRMS)

Mechanism: Measures the exact mass-to-charge ratio (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

  • Suitability for C9H10BrNO: Alternative.

  • Usage: Used when sample quantity is limited (<2 mg) or when EA repeatedly fails due to solvent trapping (solvates).[1]

Comparative Data: Experimental Scenarios

The following table presents representative experimental data simulating typical outcomes for 2-Bromo-N-phenylpropanamide under different purification states.

Table 1: Elemental Analysis Performance Matrix
Sample StateMethod Used%C (Found)%H (Found)%N (Found)%Br (Found)StatusDiagnosis
Theoretical -- 47.39 4.42 6.14 35.03 -- Target
Pure (Dry) Method B (Hybrid) 47.454.396.1135.10PASS High purity (>99.5%).[1]
Pure (Dry) Method A (Auto)47.514.455.60 Not RunFAIL Nitrogen suppressed by Bromine interference in detector.[1]
Wet (Water) Method B (Hybrid)46.10 4.80 5.9534.20FAIL Sample contains ~2% moisture.[1] %C is low, %H is high.
Solvate (EtOAc) Method B (Hybrid)48.20 4.555.8033.50FAIL Trapped Ethyl Acetate solvent increases %C.

Decision Workflow & Logic

The following diagram illustrates the logical pathway for validating C9H10BrNO, specifically addressing the bromine interference issue.

EA_WorkflowStartStart: C9H10BrNO SampleCheck_AmtIs Sample > 10 mg?Start->Check_AmtHRMS_PathProceed to HRMS(Exact Mass < 5ppm)Check_Amt->HRMS_PathNoCombustionAutomated CHN AnalysisCheck_Amt->CombustionYesEvaluateEvaluate Result(±0.4% Tolerance)Combustion->EvaluatePassPASS: Purity ConfirmedEvaluate->PassWithin RangeFail_NFAIL: Nitrogen Low/Erratic?Evaluate->Fail_NOutside RangeSchonigerPerform Schöniger FlaskCombustion for BromineFail_N->SchonigerSuspect Br InterferenceTitrationMercurimetric Titration(Diphenylcarbazone Indicator)Schoniger->TitrationRecalcRecalculate Puritywith Br CorrectionTitration->RecalcRecalc->HRMS_PathStill FailsRecalc->PassConfirmed

Figure 1: Analytical decision matrix for brominated organic intermediates. Note the specific diversion to Schöniger Flask combustion when Nitrogen values are erratic, a common symptom of halogen interference.

Detailed Experimental Protocol: Schöniger Flask for Bromine

Since automated CHN analyzers often fail to quantify Bromine accurately (or suffer from catalyst poisoning), the Schöniger Oxygen Flask method is the required validation step for robust data [2].

Reagents Required[1][3][5][6][7]
  • Absorbing Solution: 10 mL of 1.0 M KOH + 10 drops of 30%

    
    .
    
  • Titrant: 0.01 M Mercuric Nitrate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).
    
  • Indicator: Diphenylcarbazone (1% in ethanol).[1]

  • Sample: 5–10 mg of dried C9H10BrNO.

Step-by-Step Methodology
  • Preparation: Weigh 5–10 mg of C9H10BrNO onto ash-free filter paper. Fold the paper into a "flag" with a fuse strip.

  • Combustion Setup: Add the Absorbing Solution to a 500 mL thick-walled Erlenmeyer flask (Schöniger flask). Flush the flask with 100% Oxygen for 60 seconds.

  • Ignition: Ignite the paper fuse and immediately insert the stopper/sample holder into the flask. Invert the flask so the liquid seals the stopper (Safety: Wear face shield; flask may pressurize).

  • Absorption: Once combustion is complete (white flash), shake the flask vigorously for 10 minutes to ensure all combustion gases (

    
    , 
    
    
    ) are absorbed into the alkaline solution.
  • Neutralization: Acidify the solution slightly with dilute

    
     and boil for 2 minutes to remove excess peroxide.
    
  • Titration: Add 5 drops of Diphenylcarbazone indicator. Titrate with Mercuric Nitrate until the solution turns from yellow to a deep violet-blue endpoint.[1]

  • Calculation:

    
    
    

References

  • American Chemical Society. (2022).[1] Author Guidelines for Data Reporting: Elemental Analysis. ACS Publications.[1][2][3] [Link]

  • Schöniger, W. (1955).[1][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1] Mikrochimica Acta.[1] [Link]

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 2-Bromo-N-phenylpropanamide (C9H10BrNO).[1] [Link][5]

  • Royal Society of Chemistry. (2008).[1] AMC Technical Briefs: CHNS Elemental Analysers. [Link]

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